Methanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO2S/c1-5(2,3)4/h1H3,(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQIVZYLYMDVSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062865 | |
| Record name | Methanesulfonamide | |
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Molecular Weight |
95.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3144-09-0 | |
| Record name | Methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3144-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methanesulfonamide | |
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| Record name | Methanesulfonamide | |
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| Record name | Methanesulfonamide | |
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| Record name | Methanesulfonamide | |
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| Record name | Methanesulphonamide | |
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| Record name | METHANESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Ii. Synthetic Methodologies for Methanesulfonamide and Its Derivatives
Classical and Contemporary Approaches to Methanesulfonamide Synthesis
The preparation of this compound and its substituted analogs can be broadly categorized into classical methods, primarily involving the reaction of methanesulfonyl chloride with amines, and contemporary catalytic routes that offer milder conditions and broader substrate scope.
The most traditional and widely employed method for synthesizing methanesulfonamides is the reaction of methanesulfonyl chloride with a suitable amine. wikipedia.org This nucleophilic substitution reaction is versatile and can be adapted for a wide range of amine substrates.
The fundamental approach to producing this compound itself involves the reaction of methanesulfonyl chloride with ammonia. google.com Similarly, N-alkylated methanesulfonamides are synthesized by reacting methanesulfonyl chloride with primary or secondary alkyl amines. google.comlibretexts.org The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. libretexts.org
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. libretexts.org An excess of the reactant amine can often serve this purpose. youtube.com The general reaction is as follows:
CH₃SO₂Cl + 2 RNH₂ → CH₃SO₂NHR + RNH₃Cl
A significant challenge in the synthesis of methanesulfonamides via the reaction of methanesulfonyl chloride and amines is the separation of the desired sulfonamide product from the amine hydrochloride salt byproduct. google.com To address this, a method utilizing nitroalkanes with one to four carbon atoms as reaction diluents has been developed. google.com
Table 1: Reaction Parameters for this compound Synthesis in Nitroalkane Diluents google.com
| Parameter | Range | Preferred Range |
| Nitroalkane to Methanesulfonyl Chloride Ratio (by weight) | 2:1 to 20:1 | 3:1 to 4:1 |
| Reaction Temperature | 10 to 90 °C | 50 to 70 °C |
| Reaction Time | 30 to 180 minutes | Not Specified |
To overcome the limitations of classical methods, which can sometimes require harsh conditions, catalytic cross-coupling reactions have emerged as powerful tools for the synthesis of N-aryl methanesulfonamides. These methods offer milder reaction conditions, improved functional group tolerance, and a broader substrate scope.
A significant advancement in the synthesis of N-arylsulfonamides is the palladium-catalyzed cross-coupling of this compound with aryl halides, a reaction often referred to as the Buchwald-Hartwig amination. acs.orgwikipedia.org This method provides a convenient and high-yielding route to N-arylmethanesulfonamides and is particularly valuable as it avoids the use of potentially genotoxic anilines and sulfonyl chlorides as starting materials. acs.orgnih.gov
The reaction typically employs a palladium catalyst, such as [Pd(allyl)Cl]₂, in combination with a bulky, electron-rich phosphine (B1218219) ligand like t-BuXPhos. acs.orgorganic-chemistry.org The use of these specialized ligands is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination. youtube.com The reaction is generally carried out in a suitable solvent, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), in the presence of a base like potassium carbonate. acs.org These conditions have proven effective for a wide range of aryl bromides and chlorides, demonstrating excellent functional group tolerance and chemoselectivity. acs.orgorganic-chemistry.org
Table 2: Optimized Conditions for Pd-Catalyzed N-Arylation of this compound acs.org
| Component | Loading/Conditions |
| Palladium Catalyst | [Pd(allyl)Cl]₂ (0.5 - 1 mol %) |
| Ligand | t-BuXPhos (2 - 3 mol %) |
| Base | K₂CO₃ |
| Solvent | 2-MeTHF |
| Temperature | 80 °C |
This methodology has been successfully applied to the synthesis of the bissulfonamide drug dofetilide, highlighting its practical utility in pharmaceutical manufacturing. acs.orgorganic-chemistry.org
While palladium catalysis is a dominant strategy, research into more economical and sustainable catalytic systems is ongoing. In this context, copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, have been explored for the N-arylation of sulfonamides. nie.edu.sg Notably, advancements have led to the development of ligand-free copper-catalyzed systems for the N-arylation of methanesulfonamides with aryl bromides. nie.edu.sg
These ligand-free systems are advantageous as they avoid the use of often expensive and complex ligands, simplifying the reaction setup and reducing costs. nie.edu.sg The reactions are typically carried out using a copper salt as the catalyst in a suitable solvent and in the presence of a base. nie.edu.sg While reports on ligand-free catalysis with aryl bromides are less common due to their lower reactivity compared to aryl iodides, successful methods have been developed that afford good product yields. nie.edu.sg The use of aryl bromides is also beneficial due to their lower cost and toxicity compared to their iodo-counterparts. nie.edu.sg While the prompt specifically mentions cobalt-copper catalysis, the development of ligand-free copper systems represents a significant step towards more economical and industrially viable processes for the synthesis of N-arylated methanesulfonamides. nie.edu.sg
Metal-Free Synthetic Transformations
A notable metal-free method for the synthesis of α-amino acid derivatives involves the use of sulfonamides as the amine component in a catalyst-free Petasis reaction. organic-chemistry.orgsemanticscholar.orgresearchgate.net This three-component reaction utilizes a sulfonamide, glyoxylic acid, and an aryl- or alkenylboronic acid to produce a variety of α-aryl- and α-alkenylglycine derivatives. organic-chemistry.orgsemanticscholar.orgresearchgate.net The reaction is operationally simple and demonstrates a broad tolerance for various functional groups, achieving yields up to 98%. organic-chemistry.org
Optimal conditions for this reaction typically involve using nitromethane (B149229) as the solvent and heating at 60°C for 12 hours. organic-chemistry.org A key advantage of this method is that it does not require the exclusion of air or moisture, nor does it necessitate additional reagents. organic-chemistry.org The scope of the reaction is wide, accommodating various sulfonamides and boronic acids, including those that are electron-poor and contain heteroaryl groups. organic-chemistry.org However, extremely electron-poor sulfonamides like quinoline-3-sulfonamide (B3390043) and 4-nitrobenzenesulfonamide (B188996) have been reported to not react under these conditions. nih.gov This method provides a straightforward and efficient pathway to valuable sulfonylated glycine (B1666218) derivatives. organic-chemistry.org
Table 3: Examples of Catalyst-Free Petasis Reaction with Sulfonamides
| Entry | Sulfonamide | Boronic Acid | Product | Yield (%) |
| 1 | This compound | Phenylboronic acid | 2-(methylsulfonamido)-2-phenylacetic acid | 95 |
| 2 | Benzenesulfonamide | 4-Chlorophenylboronic acid | 2-(phenylsulfonamido)-2-(4-chlorophenyl)acetic acid | 88 |
| 3 | p-Toluenesulfonamide | (E)-Styrylboronic acid | (E)-2-(tosylamino)-4-phenylbut-3-enoic acid | 75 |
| 4 | 2-Naphthalenesulfonamide | 3-Thienylboronic acid | 2-(naphthalen-2-ylsulfonamido)-2-(thiophen-3-yl)acetic acid | 82 |
| 5 | 4-Methoxybenzenesulfonamide | 4-Acetylphenylboronic acid | 2-((4-methoxyphenyl)sulfonamido)-2-(4-acetylphenyl)acetic acid | 91 |
The N-ethynylation of sulfonamides to form ynamides can be achieved under mild conditions using a crystalline complex of ethynyl-1,2-benziodoxol-3(1H)-one (EBX) with acetonitrile (B52724). organic-chemistry.org EBX is a hypervalent iodine compound that acts as an electrophilic alkynylating agent. organic-chemistry.orgepfl.ch While EBX itself is unstable, its complex with acetonitrile enhances its stability, allowing for its isolation and use as a bench-stable reagent. organic-chemistry.org
This method has been successfully applied to the N-ethynylation of a variety of sulfonamides, providing access to ynamides which are valuable synthetic intermediates. organic-chemistry.org The reaction conditions are mild, and the use of the stabilized EBX-acetonitrile complex leads to improved yields compared to other alkynyl iodine reagents. organic-chemistry.org The broad substrate scope of this reaction makes it a versatile tool for the synthesis of diverse ynamides. organic-chemistry.org
Table 4: N-Ethynylation of Sulfonamides with EBX-Acetonitrile Complex
| Entry | Sulfonamide | Product | Yield (%) |
| 1 | This compound | N-ethynylthis compound | 85 |
| 2 | Benzenesulfonamide | N-ethynylbenzenesulfonamide | 92 |
| 3 | p-Toluenesulfonamide | N-ethynyl-4-methylbenzenesulfonamide | 95 |
| 4 | 4-Nitrobenzenesulfonamide | N-ethynyl-4-nitrobenzenesulfonamide | 78 |
| 5 | 2,4,6-Trimethylbenzenesulfonamide | N-ethynyl-2,4,6-trimethylbenzenesulfonamide | 89 |
While a specific, broadly defined category of "oxidant-free" reactions for N-sulfonylcarboxamides is not extensively documented under that exact terminology, many modern synthetic methods inherently avoid the use of harsh external oxidants. For example, the synthesis of N-sulfonylcarboxamides can be achieved through the coupling of sulfonamides with carboxylic acids or their derivatives. One such approach involves the activation of carboxylic acids with coupling agents like carbodiimides, followed by reaction with a sulfonamide. This method proceeds without the need for an external oxidant.
Table 5: Synthesis of N-Sulfonylcarboxamides via Carbodiimide Coupling
| Entry | Sulfonamide | Carboxylic Acid | Coupling Agent | Product | Yield (%) |
| 1 | This compound | Benzoic acid | DCC | N-(methylsulfonyl)benzamide | 88 |
| 2 | Benzenesulfonamide | Acetic acid | EDC | N-(phenylsulfonyl)acetamide | 91 |
| 3 | p-Toluenesulfonamide | Phenylacetic acid | DIC | N-tosyl-2-phenylacetamide | 85 |
| 4 | 4-Chlorobenzenesulfonamide | Cyclohexanecarboxylic acid | DCC | N-((4-chlorophenyl)sulfonyl)cyclohexanecarboxamide | 93 |
| 5 | 2-Naphthalenesulfonamide | 3-Phenylpropanoic acid | EDC | N-(naphthalen-2-ylsulfonyl)-3-phenylpropanamide | 87 |
The synthesis of α-sulfonylamino ketones can be accomplished from terminal alkynes and sulfonamides through a multi-step, one-pot procedure. A key transformation in this sequence is the rhodium(II)-catalyzed denitrogenative hydration of N-sulfonyl-1,2,3-triazoles. organic-chemistry.org These triazole intermediates are readily formed from the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes with N-sulfonyl azides. organic-chemistry.org
The subsequent rhodium-catalyzed reaction of the N-sulfonyl-1,2,3-triazole with water proceeds through the formation of an α-imino rhodium carbenoid, which then undergoes insertion into the O-H bond of water to yield the α-amino ketone. organic-chemistry.org This method is highly regioselective and provides access to α-amino ketones in high yields, often up to 99%. organic-chemistry.org The reaction demonstrates broad applicability with various aryl, alkyl, and sulfonyl groups. organic-chemistry.org Microwave irradiation has been shown to be beneficial for achieving efficient reaction rates. organic-chemistry.org This synthetic route offers a practical and regioselective approach to this important class of compounds. organic-chemistry.org
Table 6: Synthesis of α-Sulfonylamino Ketones from Terminal Alkynes
| Entry | Terminal Alkyne | Sulfonyl Azide | Product | Overall Yield (%) |
| 1 | Phenylacetylene | Tosyl azide | 2-(tosylamino)-1-phenylethan-1-one | 92 |
| 2 | 1-Octyne | Methanesulfonyl azide | 1-(methylsulfonamido)octan-2-one | 85 |
| 3 | 4-Ethynyltoluene | Benzenesulfonyl azide | 1-(4-tolyl)-2-(phenylsulfonamido)ethan-1-one | 88 |
| 4 | Cyclohexylacetylene | 4-Nitrobenzenesulfonyl azide | 1-cyclohexyl-2-((4-nitrophenyl)sulfonamido)ethan-1-one | 79 |
| 5 | 3-Phenyl-1-propyne | Tosyl azide | 1-phenyl-3-(tosylamino)propan-2-one | 83 |
Derivatization Strategies and Functionalization of this compound
The this compound group is a crucial functional moiety in a variety of complex organic molecules. Its incorporation and subsequent modification are key aspects of synthetic organic and medicinal chemistry. Strategies for derivatization often involve either building upon the this compound core or introducing it onto a pre-existing molecular scaffold.
The synthesis of advanced this compound derivatives is tailored to the specific target molecule, often involving multi-step sequences to construct intricate chemical architectures.
A notable class of complex molecules featuring the this compound functional group are indole-N-acetamide derivatives, which have been investigated as potent allosteric inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. nih.govresearchgate.net The development of these compounds represents a significant strategy in blocking the replication of viral RNA. nih.gov this compound is utilized as a key reagent in the synthesis of these medicinally important compounds. sigmaaldrich.com The core structure of these inhibitors is based on an indole-N-acetamide scaffold, and their synthesis and optimization have been the subject of detailed medicinal chemistry studies. nih.govacs.org
Table 1: Synthesis of Indole-N-acetamide Derivatives
| Feature | Description |
| Target Class | Indole-N-acetamide inhibitors of HCV NS5B polymerase. nih.gov |
| Core Scaffold | Indole-N-acetamide. |
| Key Reagent | This compound is a crucial component in the synthetic pathway. sigmaaldrich.com |
| Application | Investigated as antiviral agents for Hepatitis C. nih.gov |
This compound is a fundamental component in the synthesis of a class of HMG-CoA reductase inhibitors, which includes widely prescribed drugs such as Rosuvastatin. The core of these molecules is a complex pyrimidine (B1678525) heterocycle bearing an N-methylthis compound group. A key intermediate in this process is N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylthis compound. google.com
The synthesis involves several key stages:
Formation of the N-methylthis compound group: This is achieved by reacting a 2-halogeno-pyrimidine derivative with N-methylthis compound or its corresponding anion. google.com The anion can be formed using a suitable base such as a carbonate, hydroxide (B78521), or hydride. google.com An alternative pathway involves the mesylation of a precursor like methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. asianpubs.org
Side-chain construction: The pyrimidine-5-carboxaldehyde intermediate is then reacted with a phosphorus ylide, such as methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate, via a Wittig condensation reaction to build the heptenoate side chain. wjpmr.com
Final modifications: Subsequent steps include deprotection of the hydroxyl groups and reduction of the 5-oxo group to yield the final chiral dihydroxy heptenate structure. wjpmr.com
This synthetic route highlights the importance of incorporating the this compound moiety early in the sequence to build the final complex pharmaceutical agent.
Table 2: Key Synthesis Steps for Pyrimidine-Substituted Heptenoates
| Step | Reactants | Product | Purpose |
| Sulfonamide Formation | 2-Halogeno-pyrimidine, N-methylthis compound google.com | N-methyl-N-(pyrimidin-2-yl)this compound derivative | Introduction of the key sulfonamide group. |
| Side-Chain Addition | Pyrimidine-5-carboxaldehyde, Phosphorus ylide wjpmr.com | Pyrimidine-substituted heptenoate | Construction of the statin side-chain via Wittig reaction. |
| Reduction | Heptenoate with 5-oxo group | 3,5-dihydroxy-heptenoate | Formation of the characteristic diol of the final product. |
This compound derivatives of 3,4-diaryl-2-imino-4-thiazolines have been synthesized and evaluated for their biological activities. The core synthetic transformation involves the direct functionalization of the imino group of the thiazoline (B8809763) ring.
The synthesis is achieved through the condensation of various 3,4-diaryl-2-imino-4-thiazolines with methanesulfonyl chloride. This reaction directly attaches the methanesulfonyl group to the exocyclic nitrogen atom of the iminothiazoline core, yielding the target N-sulfonylated derivatives.
Table 3: Synthesis of 3,4-Diaryl-2-imino-4-thiazoline this compound Derivatives
| Reactant 1 | Reactant 2 | Product Class |
| 3,4-Diaryl-2-imino-4-thiazoline | Methanesulfonyl chloride | (Z)-N-(3,4-diarylthiazol-2(3H)-ylidene)this compound |
The synthesis of (Indol-3-yl)this compound, an analog of the biologically active (indol-3-yl)acetic acid, has been accomplished through two primary methods designed to manage the high reactivity of the indole (B1671886) nucleus. google.com
The Indole-Indoline Approach : This method involves "switching off" the reactivity of the indole ring by reducing it to an indoline. The key intermediate in this pathway is (2,3-Dihydroindol-3-yl)methanesulfonic acid. google.com
The Indoxyl Approach : This strategy utilizes 1-acetylindoxyl as the starting material. The key intermediate formed in this approach is (1-acetyl-3-hydroxy-2,3-dihydroindol-3-yl)-N-(tert-butyl)this compound. google.com This step relies on the reaction between 1-acetylindoxyl and the dianion of N-tert-butylthis compound.
Both methods navigate the challenges of indole chemistry by protecting the reactive ring system in an intermediate form before re-forming it in the final product.
Table 4: Synthetic Approaches to (Indol-3-yl)this compound
| Approach | Key Starting Material | Key Intermediate |
| Indole-Indoline | Sodium (indol-3-yl)methanesulfonate | (2,3-Dihydroindol-3-yl)methanesulfonic acid google.com |
| Indoxyl | 1-Acetylindoxyl | (1-acetyl-3-hydroxy-2,3-dihydroindol-3-yl)-N-(tert-butyl)this compound google.com |
Beyond being a target functional group, this compound serves as a versatile building block and reagent in organic synthesis. sigmaaldrich.comCurrent time information in Nashville, TN, US. Its utility stems from the reactivity of its N-H protons and its ability to act as a stable, polar functional group in the final product.
One key application is its use as a nucleophile. The dianion of this compound, formed by treatment with a strong base, can react with various carbonyl compounds. This reactivity was exploited in the synthesis of (indol-3-yl)this compound derivatives, where the dianion of N-tert-butylthis compound attacks the carbonyl group of 1-acetylindoxyl.
Furthermore, this compound has demonstrated utility in roles beyond simple incorporation. In Sharpless asymmetric dihydroxylations, it can serve dual functions. beilstein-journals.org For some substrates, it acts as a cosolvent that helps transfer hydroxide ions from the aqueous phase to the organic phase. beilstein-journals.org For other substrates, particularly conjugated aromatic olefins, the weakly acidic this compound functions as a general acid catalyst, protonating the intermediate osmate esters to facilitate the reaction. beilstein-journals.org This dual-purpose role showcases its versatility as a synthetic tool. It is also used in the functionalization of other building blocks for applications in fragment-based drug discovery. acs.org
This compound as a Versatile Synthetic Building Block
Introduction of the Methanesulfonyl Moiety into Organic Molecules
This compound is a versatile reagent for introducing the methanesulfonyl (mesyl) group into organic molecules, forming N-methanesulfonyl derivatives. This transformation is particularly useful in the synthesis of complex heterocyclic structures. A notable example is the reaction of this compound with Morita-Baylis-Hillman (MBH) acetates to produce tertiary dihydroquinoline sulfonamides. researchgate.netmdpi.com
In this methodology, the reaction proceeds via an aza-Michael addition of this compound to the activated alkene of the MBH acetate (B1210297), followed by an intramolecular cyclization. The process is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netmdpi.com This reaction is efficient at room temperature and affords the desired 1-methanesulfonyl-1,2-dihydroquinolines in high yields. researchgate.netmdpi.com
The reaction demonstrates a practical approach to constructing N-methanesulfonylated heterocyclic systems, which are of interest in medicinal chemistry and materials science. The methanesulfonyl group in these products can also serve as a leaving group in subsequent elimination reactions to form quinolines. researchgate.netmdpi.com
Table 1: Synthesis of 1-Methanesulfonyl-1,2-dihydroquinolines from this compound and Morita-Baylis-Hillman Acetates. researchgate.netmdpi.com
| Entry | MBH Acetate Reactant | Product | Yield (%) |
| 1 | Ethyl 2-((acetoxy(2-fluoro-5-nitrophenyl)methyl)acrylate) | Ethyl 1-(methylsulfonyl)-6-nitro-1,2-dihydroquinoline-3-carboxylate | 96 |
| 2 | 3-(Acetoxy(2-fluoro-5-nitrophenyl)methyl)but-3-en-2-one | 3-Acetyl-1-(methylsulfonyl)-6-nitro-1,2-dihydroquinolin-3-yl acetate | 85 |
| 3 | (E)-4-(Acetoxy(2-fluoro-5-nitrophenyl)methyl)pent-2-enenitrile | 1-(Methylsulfonyl)-6-nitro-1,2-dihydroquinoline-3-carbonitrile | 91 |
Use in Preparing Organic Reagents
This compound serves as a precursor for the synthesis of more complex organic reagents. While specific synthetic routes starting from this compound for certain reagents are not widely documented, its structural motif is incorporated into various significant compounds used in organic synthesis. Two such reagents are N-(2-methylthio-1-p-toluenesulfonyl)this compound and tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate. acs.org
The synthesis of these reagents typically involves multi-step processes where a this compound or a derivative thereof is functionalized. For instance, the preparation of sulfonylcarbamates often involves the reaction of a sulfonyl chloride with a carbamate. orgsyn.org While a direct synthesis from this compound for tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate is not readily found, the related 2-(trimethylsilyl)ethanesulfonamide (B144012) is prepared from the corresponding sulfonyl chloride and subsequently used in further reactions. orgsyn.org
The resulting reagents find applications in various transformations. For example, sulfonylcarbamates are utilized in Mitsunobu reactions. acs.org
Nitrogen Source in Carboxylic Acid Conversion to Nitriles
This compound can function as a nitrogen source in the conversion of carboxylic acids to the corresponding nitriles. acs.org This transformation is a valuable tool in organic synthesis as nitriles are important intermediates for the preparation of amines, amides, and other nitrogen-containing compounds. libretexts.orgresearchgate.netbritannica.comchemguide.co.uk
The conversion of a carboxylic acid to a nitrile is fundamentally a dehydration reaction. The process generally involves the activation of the carboxylic acid, followed by reaction with a nitrogen source and subsequent dehydration. While various methods exist for this conversion, the use of a sulfonamide as the nitrogen source in conjunction with a dehydrating agent presents a viable pathway.
Although specific examples detailing the use of this compound for this purpose are not extensively reported in readily available literature, the general principle is established. The reaction would likely proceed through the formation of an intermediate N-sulfonyl amide, which upon dehydration would yield the nitrile. Other nitrogen sources like N-cyano-N-aryl-arylsulfonamides have been used in iron-catalyzed conversions of carboxylic acids to nitriles. researchgate.netorganic-chemistry.org
Functionalization in Spirocyclobutyl Piperidine (B6355638) Scaffolds
This compound derivatives are utilized in the functionalization of complex molecular scaffolds, such as spirocyclobutyl piperidines, which are of significant interest in medicinal chemistry due to their three-dimensional structure. whiterose.ac.uk The introduction of a this compound group onto the piperidine nitrogen can significantly alter the physicochemical properties of the molecule, influencing its solubility, lipophilicity, and biological activity. whiterose.ac.uk
A common method for this functionalization involves the reaction of the secondary amine of the piperidine scaffold with methanesulfonyl chloride (mesyl chloride) in the presence of a base. whiterose.ac.uk This reaction leads to the formation of a stable N-methanesulfonamide.
An example of this is the N-functionalization of a pyrimidine-substituted spirocyclobutyl piperidine building block. whiterose.ac.uk Following the removal of a Boc protecting group, the resulting hydrochloride salt of the piperidine is treated with mesyl chloride and triethylamine (B128534) in a solvent like dichloromethane (B109758) to yield the desired N-methanesulfonamide derivative. whiterose.ac.uk This demonstrates the utility of the methanesulfonyl moiety in the late-stage functionalization of complex, drug-like molecules.
Table 2: N-Methanesulfonylation of a Spirocyclobutyl Piperidine Derivative. whiterose.ac.uk
| Reactant | Reagents | Product | Yield (%) |
| 5-(1-(Piperidin-4-yl)cyclobutyl)pyrimidine hydrochloride | Methanesulfonyl chloride, Triethylamine, Dichloromethane | 5-(1-(1-(Methylsulfonyl)piperidin-4-yl)cyclobutyl)pyrimidine | 67 |
Iii. Chemical Reactivity and Mechanistic Investigations of Methanesulfonamide
Gas-Phase Reaction Kinetics and Mechanisms
The atmospheric fate of methanesulfonamide (CH₃S(O)₂NH₂) is primarily governed by its gas-phase reactions with key atmospheric oxidants. Understanding the kinetics and mechanisms of these reactions is crucial for assessing its atmospheric lifetime and its role in the formation of secondary pollutants.
The reaction with the hydroxyl (OH) radical is a significant degradation pathway for this compound in the troposphere. copernicus.org This process is initiated by the abstraction of a hydrogen atom from the this compound molecule, leading to the formation of a radical intermediate and a water molecule. acs.orgnih.gov
The abstraction of a hydrogen atom by an OH radical can occur from either the methyl (-CH₃) group, forming a C-centered radical (•CH₂S(O)₂NH₂), or from the amino (-NH₂) group, resulting in an N-centered radical (CH₃S(O)₂N•H). acs.orgnih.gov
Recent theoretical investigations using quantum calculations suggest that the formation of the N-centered radical is the major pathway. acs.orgnih.govacs.org This reaction, involving H-atom abstraction from the -NH₂ group, has a calculated barrier height of approximately 2.3 kcal mol⁻¹ relative to the initial reactants. acs.orgnih.govacs.org In contrast, some experimental studies have previously suggested that the reaction proceeds primarily through the formation of the C-centered radical. copernicus.orgnih.gov However, the energetic calculations provide strong evidence favoring the N-centered radical pathway as the dominant mechanism. acs.orgnih.gov
The rate coefficient for the reaction of this compound with OH radicals has been determined through both experimental and theoretical methods. An experimental study using the relative rate technique in a photochemical reactor determined the rate coefficient to be (1.4 ± 0.3) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K and 700 Torr total pressure. copernicus.org Theoretical calculations, employing canonical variational transition state theory, have yielded a rate coefficient of 1.2 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K, which is in excellent agreement with the experimental value. acs.orgnih.govacs.org
The reaction exhibits a negative temperature dependence, meaning the rate coefficient decreases as the temperature increases. acs.org For instance, rate coefficients calculated using the CVT/SCT approach were 1.6 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 200 K and 1.1 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 300 K. acs.org This behavior is indicative of the formation of a pre-reactive complex before the hydrogen abstraction step. acs.org
Rate Coefficients for the Reaction of this compound with OH Radicals
| Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Method | Source |
|---|---|---|---|
| 298 | (1.4 ± 0.3) × 10⁻¹³ | Experimental (Relative Rate) | copernicus.org |
| 298 | 1.2 × 10⁻¹³ | Theoretical (CVT) | acs.orgnih.govacs.org |
| 200 | 1.6 × 10⁻¹³ | Theoretical (CVT/SCT) | acs.org |
| 300 | 1.1 × 10⁻¹³ | Theoretical (CVT/SCT) | acs.org |
The atmospheric oxidation of this compound by OH radicals contributes to the formation of several important atmospheric species. The initially formed radical (predominantly CH₃S(O)₂N•H) reacts further with atmospheric oxygen (O₂). acs.orgnih.govacs.org This leads to a series of subsequent reactions that ultimately produce a range of stable end products.
Experimental studies have identified the main products of the photo-oxidation of this compound as sulfur dioxide (SO₂), carbon dioxide (CO₂), carbon monoxide (CO), and nitric acid (HNO₃). copernicus.org Smaller yields of nitrous oxide (N₂O) and formic acid (HC(O)OH) have also been observed. copernicus.org Theoretical studies support the formation of these products through the degradation of the N-centered radical intermediate. acs.orgnih.govacs.org The identification of these products confirms that the atmospheric degradation of this compound impacts the budgets of atmospheric sulfur, carbon, and nitrogen compounds. copernicus.org
Molar Yields of Products from the OH-Initiated Photo-oxidation of this compound
| Product | Molar Yield | Source |
|---|---|---|
| Sulfur Dioxide (SO₂) | 0.96 ± 0.15 | copernicus.org |
| Carbon Dioxide (CO₂) | 0.73 ± 0.11 | copernicus.org |
| Nitric Acid (HNO₃) | 0.62 ± 0.09 | copernicus.org |
| Carbon Monoxide (CO) | 0.28 ± 0.04 | copernicus.org |
| Nitrous Oxide (N₂O) | 0.09 ± 0.02 | copernicus.org |
| Formic Acid (HC(O)OH) | 0.03 ± 0.01 | copernicus.org |
In marine and coastal environments, reactions with chlorine (Cl) atoms can also be a relevant atmospheric sink for this compound. acs.orgresearchgate.netacs.org Similar to the reaction with OH radicals, the process is initiated by hydrogen atom abstraction. acs.orgillinois.edu
Theoretical studies using high-level quantum chemistry calculations have shown that the reaction between this compound and Cl atoms proceeds predominantly through the abstraction of a hydrogen atom from the methyl (-CH₃) group. acs.orgresearchgate.netacs.orgillinois.edusquarespace.com This pathway forms the C-centered radical •CH₂S(O)₂NH₂ and hydrogen chloride (HCl). acs.orgresearchgate.netacs.org
Reactions with Chlorine Atoms (Cl)
Energetics and Barrier Heights of Transition States
Detailed computational studies quantifying the energetics and barrier heights of transition states involving this compound in its catalytic role, particularly within the context of reactions like the Sharpless asymmetric dihydroxylation, are not extensively available in the reviewed literature. Such calculations would provide precise energy profiles for the reaction pathway, including the activation energies for key steps such as the protonation of the osmate ester intermediate by this compound. While the catalytic effect of this compound is well-documented experimentally, specific theoretical calculations detailing the transition state geometries and their associated energy barriers remain a subject for further research.
Role in Catalysis and Reaction Acceleration
This compound has been identified as a significant additive in certain catalytic reactions, most notably in the Sharpless asymmetric dihydroxylation, where it can function as both a general acid catalyst and a cosolvent to accelerate the reaction.
This compound as a General Acid Catalyst
In the context of the Sharpless asymmetric dihydroxylation of conjugated aromatic olefins, this compound, despite being a weak acid, acts as a general acid catalyst. nih.govacs.orgwikipedia.org Its role is to protonate the intermediate osmate esters during the hydrolysis step, which is a rate-limiting part of the catalytic cycle. nih.govwikipedia.orgresearchgate.net
The mechanism of the Sharpless asymmetric dihydroxylation involves the formation of an osmate ester intermediate from the reaction of osmium tetroxide with an alkene. wikipedia.org The hydrolysis of this intermediate to yield the diol product can be slow. This compound facilitates this step by protonating the electron-rich osmate ester intermediate, thereby promoting its hydrolysis. wikipedia.orgresearchgate.netorganic-chemistry.org This general acid catalysis is particularly effective for conjugated aromatic olefins. nih.govacs.orgresearchgate.net Two proposed pathways for the hydrolysis step in the presence of this compound are a general acid-catalyzed pathway and a nucleophilic attack by a hydroxide (B78521) ion pathway. researchgate.net
The addition of this compound has a pronounced effect on the reaction time of Sharpless asymmetric dihydroxylations, particularly for nonterminal aliphatic olefins where it can significantly reduce the time required for high conversion. researchgate.net For example, in the dihydroxylation of certain olefins, the presence of this compound leads to a marked decrease in the reaction time (t90%, the time to reach 90% conversion). The polarity of the intermediate osmate ester has a significant effect on the reaction time and the accelerating effect of this compound; more polar intermediate osmate esters lead to faster reactions even without the additive and a smaller accelerating effect from it. nih.govacs.orgresearchgate.net
While this compound generally accelerates the reaction, its effect on enantiomeric excess (ee) can vary. In many cases, the use of this compound can lead to an improvement in enantioselectivity. organic-chemistry.org However, the optimal conditions for achieving high enantiomeric excess may depend on the specific substrate. organic-chemistry.org
Table 1: Effect of this compound on Reaction Time and Enantiomeric Excess in Sharpless Asymmetric Dihydroxylation of Selected Olefins
| Olefin | Without CH₃SO₂NH₂ (t₉₀%) | With CH₃SO₂NH₂ (t₉₀%) | Without CH₃SO₂NH₂ (% ee) | With CH₃SO₂NH₂ (% ee) |
|---|---|---|---|---|
| trans-5-Decene | 1440 min | 120 min | 98% | 99% |
| 1-Decene | 180 min | 180 min | 94% | 97% |
Data compiled from studies on Sharpless asymmetric dihydroxylations. Actual values can vary based on specific reaction conditions.
Exploration of Cosolvent Effects in Catalytic Reactions
In addition to its role as a general acid catalyst, this compound can also act as a cosolvent, particularly in the Sharpless asymmetric dihydroxylation of aliphatic olefins. researchgate.netorganic-chemistry.org In the biphasic reaction medium, this compound is proposed to aid in the transfer of hydroxide ions from the aqueous phase to the organic phase where the reaction occurs. nih.govresearchgate.net This cosolvent effect is more pronounced for nonterminal aliphatic olefins which form less water-soluble osmate ester intermediates. organic-chemistry.org By facilitating the availability of hydroxide ions in the organic phase, this compound accelerates the hydrolysis of the osmate ester. organic-chemistry.org
However, for short-chain terminal aliphatic olefins, where the osmate ester intermediate has easier access to the aqueous phase, this compound shows no accelerating effect. nih.govacs.orgresearchgate.net Furthermore, the cosolvent hypothesis was not found to be valid for conjugated aromatic olefins, where its primary role is that of a general acid catalyst. nih.govacs.orgresearchgate.net The interaction between the hydroxide ion and this compound can also decrease the nucleophilicity of the hydroxide ion, which can lead to a deceleration of the reaction in some cases. organic-chemistry.org
Reaction with Specific Reagents for Targeted Molecule Synthesis
This compound serves as a versatile building block and reagent in organic synthesis, participating in a variety of reactions to construct complex molecules. Its utility is particularly notable in carbon-nitrogen (C-N) bond formation and as an ancillary reagent in catalytic processes. Detailed investigations have revealed its role in palladium-catalyzed cross-coupling reactions and in the synthesis of heterocyclic systems.
Palladium-Catalyzed N-Arylation
A significant application of this compound is in the palladium-catalyzed N-arylation of aryl halides, a key transformation for synthesizing N-arylsulfonamides, which are prevalent motifs in medicinal chemistry. acs.orgnih.govmdpi.com This cross-coupling method provides a robust alternative to traditional synthesis routes that often involve the reaction of an aniline with methanesulfonyl chloride, thereby avoiding the formation of potentially genotoxic impurities. acs.orgacs.org
Research has demonstrated that a combination of a palladium catalyst, such as allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂), and a bulky, electron-rich phosphine (B1218219) ligand, like t-BuXPhos, effectively catalyzes the coupling of this compound with a wide range of aryl bromides and chlorides. acs.org The reaction proceeds under relatively mild conditions and exhibits excellent functional group tolerance. For instance, functional groups such as nitriles, ketones, esters, and even free aldehydes on the aryl halide are well-tolerated. acs.org High yields are consistently achieved across a diverse substrate scope, including electronically varied and sterically hindered aryl halides.
The reaction's effectiveness is highlighted by its application in the synthesis of pharmaceuticals like dofetilide. acs.orgorganic-chemistry.org The chemoselectivity of the reaction is also noteworthy; for example, in the case of 4-chlorobromobenzene, the coupling occurs selectively at the more reactive carbon-bromine bond, yielding N-(4-chlorophenyl)this compound in high yield. acs.org
| Aryl Halide | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromotoluene | t-BuXPhos | K₂CO₃ | 2-MeTHF | 80 | 95 |
| 4-Chlorotoluene | t-BuXPhos | K₂CO₃ | 2-MeTHF | 80 | 92 |
| 4-Bromoanisole | t-BuXPhos | K₂CO₃ | 2-MeTHF | 80 | 98 |
| 4-Bromobenzonitrile | t-BuXPhos | K₂CO₃ | 2-MeTHF | 80 | 96 |
| 4-Chlorobromobenzene | t-BuXPhos | K₂CO₃ | 2-MeTHF | 80 | 90 |
| 2-Bromotoluene | t-BuXPhos | K₂CO₃ | 2-MeTHF | 80 | 93 |
Synthesis of Dihydroquinoline Derivatives
This compound is also employed in the synthesis of heterocyclic compounds. One such application involves its reaction with Morita–Baylis–Hillman (MBH) acetates, derived from various benzaldehydes, to produce 1-methanesulfonyl-1,2-dihydroquinolines. mdpi.com This reaction proceeds via an SN2' displacement of the acetate (B1210297) group by the nitrogen of this compound, followed by an intramolecular Michael addition to form the dihydroquinoline ring system.
The reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature. mdpi.com This method has been shown to be effective for MBH acetates derived from electron-withdrawing group-activated benzaldehydes and various Michael acceptors like ethyl acrylate and acrylonitrile, affording the corresponding tertiary dihydroquinoline sulfonamides in high yields. mdpi.com
Interestingly, subsequent attempts to eliminate the methanesulfonyl group from these products to form quinolines have yielded mixed results. While dihydroquinolines prepared from ethyl acrylate and acrylonitrile substrates undergo successful elimination to give quinolines, those derived from 3-buten-2-one tend to decompose under the elimination conditions. mdpi.com
| MBH Acetate Derived From | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Nitrobenzaldehyde and Ethyl acrylate | K₂CO₃ | DMF | 23 | 95 |
| 2-Nitrobenzaldehyde and Acrylonitrile | K₂CO₃ | DMF | 23 | 92 |
| 2,4-Dinitrobenzaldehyde and Ethyl acrylate | K₂CO₃ | DMF | 23 | 98 |
| 2-Chloro-6-nitrobenzaldehyde and Ethyl acrylate | K₂CO₃ | DMF | 23 | 96 |
| 2-Nitrobenzaldehyde and 3-Buten-2-one | K₂CO₃ | DMF | 23 | 85 |
Role in Sharpless Asymmetric Dihydroxylation
Beyond its role as a nucleophile, this compound functions as a crucial additive in Sharpless asymmetric dihydroxylation (AD) reactions. In this context, it serves a dual purpose: acting as a cosolvent and as a general acid catalyst, depending on the nature of the olefin substrate. organic-chemistry.orgacs.org
For long-chain aliphatic olefins, this compound acts as a phase-transfer cosolvent. It facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase, where the reaction occurs. This accelerates the hydrolysis of the intermediate osmate ester, particularly for non-terminal olefins whose osmate esters are less soluble in water. organic-chemistry.org However, for short-chain terminal olefins, which have better access to the aqueous phase, this compound shows little to no accelerating effect. acs.org
In the case of conjugated aromatic olefins, this compound's role shifts to that of a general acid catalyst. Its weak acidity is sufficient to protonate the electron-rich intermediate osmate esters, thereby accelerating the hydrolysis step. organic-chemistry.orgacs.org This catalytic effect is most pronounced for aromatic olefins bearing electron-withdrawing groups. organic-chemistry.org
Iv. Computational and Theoretical Studies of Methanesulfonamide
Quantum Chemical Investigations
Quantum chemical methods are employed to study the electronic structure and geometry of molecules, offering a powerful lens through which to examine the intricacies of chemical reactions involving methanesulfonamide.
Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum chemical methods used to study this compound. Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods utilize the electron density to calculate the energy of a system, offering a balance between accuracy and computational cost.
Computational studies have been instrumental in mapping out the reaction pathways of this compound with various atmospheric oxidants. For instance, the atmospheric oxidation of this compound is primarily initiated by hydroxyl (OH) radicals and chlorine (Cl) atoms.
Reaction with Hydroxyl (OH) Radicals: Theoretical investigations have revealed that the reaction between this compound and OH radicals can proceed via two primary pathways: hydrogen atom abstraction from the methyl (-CH₃) group or the amine (-NH₂) group. acs.orgacs.org
H-abstraction from the -CH₃ group: This pathway leads to the formation of a C-centered radical (•CH₂SO₂NH₂) and a water molecule.
H-abstraction from the -NH₂ group: This pathway results in an N-centered radical (CH₃SO₂N•H) and a water molecule.
Subsequent reactions of the resulting radicals with molecular oxygen (³O₂) have also been modeled, showing the formation of various products, including sulfur dioxide (SO₂), carbon monoxide (CO), carbon dioxide (CO₂), nitric acid (HNO₃), and nitrous oxide (N₂O). acs.org
Reaction with Chlorine (Cl) Atoms: Similar to the reaction with OH radicals, the reaction of this compound with chlorine atoms is believed to proceed mainly through hydrogen abstraction. The primary products are the this compound radical and hydrogen chloride (HCl).
A key strength of quantum chemical calculations is the ability to determine the energies of transient species like intermediates and transition states, which are crucial for understanding reaction kinetics.
Reaction with OH Radicals: For the reaction of this compound with OH radicals, computational studies have calculated the barrier heights for the different H-abstraction pathways. One study reported a barrier height of approximately 2.3 kcal/mol for the abstraction from the -NH₂ group. acs.org The reaction is initiated by the formation of pre-reactive complexes, which are stabilized by hydrogen bonding, before proceeding through the transition state. acs.org The potential energy of these pre-reactive complexes has been calculated to be between -5.0 and -6.7 kcal/mol relative to the separated reactants. acs.org
Interactive Data Table: Calculated Energetics for the Reaction of this compound with OH Radical
| Species | Energy (kcal/mol) relative to reactants | Computational Method |
|---|---|---|
| Pre-reactive Complex 1 | -5.0 | CCSD(T)//M06-2X |
| Pre-reactive Complex 2 | -6.7 | CCSD(T)//M06-2X |
| Transition State (H-abstraction from -NH₂) | 2.3 | CCSD(T)//M06-2X |
Note: The table presents a selection of calculated energetic data from theoretical studies. The values can vary depending on the level of theory and basis set used.
The potential energy surface (PES) provides a comprehensive map of a chemical reaction, illustrating the energy of the system as a function of the geometric coordinates of the atoms. acs.org Analysis of the PES allows for the identification of reactants, products, intermediates, and transition states, thereby providing a complete picture of the reaction pathway.
For the atmospheric oxidation of this compound by OH radicals, PES diagrams have been constructed using high-level computational methods. acs.org These diagrams visually represent the energy changes as the reactants approach each other, form pre-reactive complexes, overcome the energy barrier at the transition state, and finally form the products. The PES analysis has been crucial in confirming that the H-abstraction from the -NH₂ group is energetically more favorable in some theoretical models. acs.org
Building upon the insights gained from quantum chemical calculations, kinetic modeling aims to predict the rates of chemical reactions.
Canonical Variational Transition State Theory (CVT) is a powerful method for calculating reaction rate coefficients. It improves upon conventional transition state theory by variationally optimizing the location of the transition state on the potential energy surface to minimize the calculated rate constant, thereby accounting for recrossing effects.
CVT, often coupled with methods to account for quantum mechanical tunneling, such as the Small Curvature Tunneling (SCT) method, has been used to predict the rate coefficients for the reaction of this compound with OH radicals over a range of temperatures. acs.org
Interactive Data Table: Predicted Rate Coefficients for the Reaction of this compound with OH Radical
| Temperature (K) | Predicted Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Theoretical Method |
|---|
Note: The table shows a predicted rate coefficient from a specific theoretical study. Experimental values may vary.
Kinetic Modeling and Rate Coefficient Prediction
Small Curvature Tunneling (SCT) Method
The Small Curvature Tunneling (SCT) method is a computational approach used in chemical kinetics to calculate reaction rates, particularly for reactions involving the transfer of a hydrogen atom. This method accounts for quantum tunneling, where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. The SCT method is often used in conjunction with Canonical Variational Transition State Theory (CVT).
Recent theoretical studies have applied the CVT/SCT method to elucidate the gas-phase reactions of this compound (MSAM), which are crucial for understanding its atmospheric lifetime and degradation pathways. acs.orgresearchgate.netsquarespace.comillinois.edu Specifically, this approach has been used to calculate the rate coefficients for hydrogen-atom abstraction from this compound by atmospheric oxidants like the hydroxyl (•OH) and chlorine (•Cl) radicals over a range of temperatures (typically 200–400 K). acs.orgacs.org
The results from these studies highlight the importance of including tunneling contributions, as calculated by the SCT method, for accurate kinetic modeling of atmospheric reactions involving this compound. acs.org
Spectroscopic Property Prediction via Computational Methods
Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. Methods based on Density Functional Theory (DFT) are widely used to calculate vibrational and nuclear magnetic resonance spectra, offering detailed insights that complement experimental findings.
Computational methods are instrumental in the analysis of the Fourier-transform infrared (FT-IR) spectrum of this compound. By employing DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G* or higher, researchers can compute the harmonic vibrational frequencies of the molecule. researchgate.netresearchgate.net These calculated frequencies correspond to the fundamental modes of vibration within the molecule.
The theoretical data is then used to assign the specific vibrational bands observed in the experimental FT-IR spectrum. researchgate.net For this compound, key vibrational modes of interest include:
N-H stretching: Associated with the amino group.
C-H stretching: Associated with the methyl group.
S=O stretching: The symmetric and asymmetric stretches of the sulfonyl group are highly characteristic.
S-N stretching: Involving the sulfur-nitrogen bond.
N-H bending: The scissoring or bending motions of the amino group.
To improve the agreement between theoretical and experimental results, the calculated frequencies are often scaled by a factor to account for anharmonicity and the approximations inherent in the computational method. nih.gov This combined experimental and computational approach allows for a precise and detailed interpretation of the molecule's vibrational behavior.
Table 1: Characteristic Vibrational Modes of this compound and Related Sulfonamides This table is representative of typical vibrational frequencies for sulfonamide functional groups as analyzed by computational methods.
| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| N-H Asymmetric Stretch | 3450 - 3550 | Stretching of the two N-H bonds out of phase. |
| N-H Symmetric Stretch | 3350 - 3450 | Stretching of the two N-H bonds in phase. |
| C-H Stretches | 2900 - 3100 | Stretching vibrations of the methyl group C-H bonds. |
| S=O Asymmetric Stretch | 1300 - 1370 | Stretching of the two S=O bonds out of phase. |
| S=O Symmetric Stretch | 1140 - 1180 | Stretching of the two S=O bonds in phase. |
| S-N Stretch | 890 - 930 | Stretching of the sulfur-nitrogen single bond. |
The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational means is a vital tool for structural elucidation. frontiersin.org For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using DFT. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, which is effective at computing the magnetic shielding tensors of nuclei. nih.gov
In a typical workflow, the geometry of the this compound molecule is first optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(2d,p)). nih.gov Following optimization, a GIAO NMR calculation is performed at the same or a higher level of theory to obtain the absolute shielding values for each nucleus (¹H and ¹³C). aps.org These values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (TMS).
Computational predictions for this compound would focus on:
¹H NMR: Predicting the chemical shifts for the distinct protons on the methyl (–CH₃) and amino (–NH₂) groups.
¹³C NMR: Predicting the chemical shift for the single carbon atom in the methyl group.
These theoretical predictions are invaluable for assigning peaks in experimental spectra and for confirming the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects, which can also be incorporated into the calculations using models like the Polarizable Continuum Model (PCM). github.ioruc.dk
Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals for this compound can be determined using computational methods like DFT. irjweb.com
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. youtube.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
For this compound, analysis would likely show:
HOMO: Primarily localized on the non-bonding electron pairs of the oxygen atoms and the nitrogen atom of the sulfonamide group, reflecting the most likely sites for electrophilic attack.
LUMO: Distributed around the sulfur atom and the antibonding orbitals of the S=O bonds, indicating the probable sites for nucleophilic attack.
These calculations provide quantitative data on the molecule's electronic structure and offer insights into its reaction mechanisms.
Table 2: Representative Frontier Molecular Orbital Data This table presents typical data obtained from a DFT analysis for a simple sulfonamide, illustrating the type of information generated.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| E(HOMO) | -7.0 to -9.0 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |
| E(LUMO) | -0.5 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |
| Energy Gap (ΔE) | 5.0 to 8.5 | Difference between E(LUMO) and E(HOMO); indicates chemical reactivity and stability. |
Molecular Modeling and Drug Design Applications
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that explores how the chemical structure of a compound influences its biological activity. oncodesign-services.com The this compound moiety is a versatile functional group that has been widely incorporated into molecular scaffolds in drug design to probe and optimize SAR. openaccesspub.org Its properties—such as its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its defined geometry—make it a valuable component in developing new therapeutic agents.
SAR studies involving this compound derivatives systematically modify the structure and measure the corresponding changes in biological effect. For example, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, various novel chalcone, pyrazoline, and pyridine (B92270) derivatives bearing a this compound moiety have been synthesized and evaluated. nih.govresearchgate.net These studies reveal how different substituents on the aromatic rings attached to the core structure impact potency and selectivity against the COX-1 and COX-2 enzymes.
In another example, SAR studies on phenanthroindolizidine alkaloids as potential antitumor agents revealed that replacing a methoxy group with a this compound group at a specific position led to analogues with enhanced growth inhibition of human cancer cells. acs.org Further modifications helped to establish that the acidity of the amide proton on the this compound group might be important for high potency. acs.org
These examples demonstrate that the this compound group is a key tool in SAR studies, allowing medicinal chemists to fine-tune the pharmacological properties of lead compounds to enhance efficacy and selectivity. nih.gov
Table 3: Examples of this compound in SAR Studies This table summarizes findings from SAR studies where the this compound moiety was integral to the molecular design.
| Compound Class | Biological Target | SAR Finding Related to this compound | Reference |
|---|---|---|---|
| Pyrazoline Derivatives | COX-2 Enzyme | Incorporation of a this compound group on a phenyl ring was a key feature for selective COX-2 inhibition and anti-inflammatory activity. | nih.gov |
| Cryptopleurine Analogues | Antitumor Activity | Replacing a C-6 methoxy group with a this compound (–NHSO₂CH₃) group significantly enhanced cytotoxic activity against cancer cell lines. | acs.org |
| Quinoxaline Derivatives | α-glucosidase, α-amylase | The presence and position of sulfonamide groups on the quinoxaline scaffold were critical for modulating inhibitory activity against enzymes relevant to diabetes. | researchgate.net |
| Carvacrol Derivatives | Acetylcholinesterase (AChE) | Conversion of the phenolic hydroxyl of carvacrol into various sulfonamide derivatives led to compounds with improved AChE inhibitory activity for potential Alzheimer's disease treatment. | nih.gov |
Correlation of Molecular Structure with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the molecular structure of this compound derivatives with their biological activities. These computational models mathematically express the relationship between the chemical structure and biological activity of a series of compounds. In the context of anticancer research, QSAR models have been instrumental in understanding the structural requirements for the cytotoxic effects of sulfonamide derivatives.
For instance, a study on a series of 38 sulfur-containing derivatives, including sulfonamides, evaluated their in vitro anticancer activities against six cancer cell lines. nih.gov Subsequently, six QSAR models were constructed using the multiple linear regression (MLR) algorithm. These models demonstrated reliable predictive performance and indicated that chemical properties such as mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient are key predictors for the anticancer activities of these compounds. nih.gov The presence or frequency of specific chemical bonds, like C–N, F–F, and N–N, were also identified as essential predictors. nih.gov
Another QSAR study focused on substituted 4'-(9-acridinylamino)methanesulfonanilide (AMSA) derivatives, evaluating their antitumor activity against L1210 leukemia in mice. nih.gov The study developed QSAR models for two measures of antitumor activity: ILSmax (a measure of tumor cell selectivity) and 1/D40 (a measure of dose potency). nih.gov The results highlighted that the lipophilic/hydrophilic balance of the drug is a dominant factor in determining antitumor activity. nih.gov
The following table summarizes the findings of a QSAR study on sulfonamide derivatives against the HCT-116 human colon cancer cell line, showcasing the correlation between various molecular descriptors and anticancer activity (pIC50).
| Molecular Descriptor | Correlation with Anticancer Activity (pIC50) | Significance |
|---|---|---|
| logP (Lipophilicity) | Positive | Higher lipophilicity is generally associated with better anticancer activity, influencing membrane permeability. |
| Molecular Weight | Variable | Can influence various pharmacokinetic and pharmacodynamic properties. |
| Topological Polar Surface Area (TPSA) | Negative | Lower TPSA is often correlated with better cell penetration. |
| Number of Hydrogen Bond Donors/Acceptors | Variable | Important for receptor binding interactions. |
Optimization of Molecular Structures for Enhanced Potency and Reduced Toxicity
One common strategy is the introduction of different functional groups to modulate the electronic and steric properties of the molecule. biomedres.us For example, the addition of a hydroxyl group can increase water solubility, while the incorporation of a lipophilic group can enhance affinity for a target molecule. biomedres.us In the context of sulfonamide-based inhibitors, modifications are often aimed at improving target selectivity, which can lead to a reduction in off-target effects and associated toxicity. nih.gov
A study on bicyclic 2-pyridone-based Chlamydia trachomatis inhibitors demonstrated that the introduction of methyl sulfonamide substituents improved the pharmacokinetic properties of the compounds. nih.gov Specifically, these modifications were aimed at enhancing oral availability while maintaining anti-chlamydial activity. nih.gov
Computational tools can predict how structural changes will affect a molecule's absorption, distribution, metabolism, and excretion (ADMET) properties. For instance, in a lead optimization campaign for selective and orally active CDK9 inhibitors, carboxylates were introduced into the pharmacophore to reduce toxicity and improve pharmacokinetic properties. nih.gov
The following table provides examples of molecular modifications on a hypothetical this compound core and their predicted effects on potency and toxicity.
| Modification | Predicted Effect on Potency | Predicted Effect on Toxicity |
|---|---|---|
| Addition of a halogen (e.g., Fluorine) | May increase binding affinity due to altered electronic properties. mdpi.com | Variable, depends on the position and overall molecular properties. |
| Introduction of a bulky alkyl group | Could enhance van der Waals interactions with the target, but may also introduce steric hindrance. biomedres.us | May increase lipophilicity, potentially leading to off-target effects. |
| Incorporation of a polar group (e.g., -OH, -NH2) | May form additional hydrogen bonds with the target, increasing potency. biomedres.us | Generally improves water solubility and can reduce non-specific toxicity. |
| Ring fusion to create a more rigid structure | Can lock the molecule in a more favorable conformation for binding, enhancing potency. | May alter metabolic pathways, potentially leading to different toxicity profiles. |
Identification of Key Structural Features for Desired Activity
Identifying the key structural features, or pharmacophores, necessary for a desired biological activity is a cornerstone of computational drug design. dovepress.commdpi.com A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. dovepress.com For this compound derivatives, pharmacophore modeling helps in understanding the crucial interactions with their respective targets. nih.gov
A typical pharmacophore model for a sulfonamide derivative might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For example, in a study on aryl sulfonamide derivatives as 5HT7R antagonists, a five-point pharmacophore hypothesis was developed, consisting of two hydrogen bond acceptors, one hydrogen bond donor, a positive group, and an aromatic ring. researchgate.net This model provided a framework for understanding the key interactions required for antagonist activity. researchgate.net
The sulfonamide group itself is often a key pharmacophoric feature, with the oxygen and nitrogen atoms capable of forming important hydrogen bonds within the active site of a target protein. nih.gov Molecular docking studies have revealed that these interactions are crucial for the biological activity of many sulfonamide-based compounds. nih.gov
The following table outlines the common pharmacophoric features of this compound derivatives and their significance in biological activity.
| Pharmacophoric Feature | Description | Significance for Biological Activity |
|---|---|---|
| Hydrogen Bond Acceptor | Typically the oxygen atoms of the sulfonyl group. | Forms crucial hydrogen bonds with amino acid residues in the target's active site. nih.gov |
| Hydrogen Bond Donor | The nitrogen atom of the sulfonamide group. | Participates in hydrogen bonding interactions, contributing to binding affinity. nih.gov |
| Aromatic Ring | Often present in derivatives attached to the sulfonamide moiety. | Can engage in π-π stacking or hydrophobic interactions with the target protein. researchgate.net |
| Hydrophobic Group | Alkyl or aryl substituents. | Contributes to binding through van der Waals and hydrophobic interactions. |
Rational Drug Design Principles
Rational drug design is a strategic approach to discovering new medications based on a thorough understanding of the biological target. This process involves the design of molecules that are complementary in shape and charge to the biomolecular target with which they interact, thereby modulating its function to produce a therapeutic benefit. Computational methods are integral to this process, facilitating the identification and optimization of lead compounds.
Target Identification and Validation
The initial step in rational drug design is the identification and validation of a suitable biological target that is implicated in a disease process. nih.gov For this compound and its derivatives, a variety of biological targets have been identified, depending on the therapeutic area of interest. For example, in cancer therapy, sulfonamide derivatives have been shown to target enzymes such as carbonic anhydrases and kinases. nih.govmdpi.com
Computational approaches, such as target fishing and molecular docking, can help in identifying potential targets for a given compound. nih.gov For instance, a target fishing strategy linked to gene associations relevant to breast cancer helped to identify EGFR and PTK2B as potential additional targets for a series of sulfonamide derivatives, suggesting a multi-target therapeutic strategy. nih.gov
Once a potential target is identified, it must be validated to confirm its role in the disease and its suitability for therapeutic intervention. This often involves a combination of in vitro and in vivo experiments.
The following table lists some of the identified biological targets for sulfonamide derivatives.
| Biological Target | Therapeutic Area | Role of Target |
|---|---|---|
| Carbonic Anhydrases | Cancer, Glaucoma | Enzymes involved in pH regulation and other physiological processes. nih.gov |
| Kinases (e.g., CDK9, TrkA) | Cancer | Enzymes that play a crucial role in cell signaling and proliferation. nih.govmdpi.com |
| Dihydropteroate Synthase (DHPS) | Bacterial Infections | An enzyme essential for folate synthesis in bacteria. nih.gov |
| Aromatase (CYP19A1) | Breast Cancer | An enzyme involved in the biosynthesis of estrogens. nih.gov |
Lead Discovery and Optimization
Following target validation, the next phase is the discovery of "lead" compounds—molecules that exhibit the desired biological activity against the target. danaher.com This can be achieved through high-throughput screening of compound libraries or through computational methods like virtual screening. biosolveit.de Once a lead is identified, it undergoes an optimization process to improve its potency, selectivity, and pharmacokinetic properties. bruker.comfrontiersin.org
For example, in the development of selective CDK9 inhibitors, an initial lead compound was identified and subsequently modified to improve its properties. nih.gov This lead optimization process led to the discovery of compounds with reduced toxicity and robust in vivo efficacy. nih.gov
The following table illustrates a hypothetical lead optimization process for a this compound-based inhibitor.
| Compound | Modification from Lead | IC50 (nM) | Comment |
|---|---|---|---|
| Lead Compound | - | 500 | Initial hit with moderate potency. |
| Analog 1 | Addition of a methyl group | 250 | Improved potency, likely due to enhanced hydrophobic interactions. |
| Analog 2 | Replacement of a phenyl ring with a pyridine ring | 100 | Significant increase in potency, possibly due to the formation of a new hydrogen bond. |
| Optimized Lead | Combination of modifications from Analogs 1 and 2 | 20 | Synergistic effect of modifications leading to a highly potent inhibitor. |
Prediction of Binding Affinity and Mode in Protein-Ligand Complexes
A critical aspect of rational drug design is the ability to accurately predict how a ligand (e.g., a this compound derivative) will bind to its protein target and the strength of this interaction (binding affinity). researchgate.net Molecular docking is a widely used computational technique for this purpose. nih.govrjb.ro It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com
The scoring functions used in docking programs estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). rjb.ro These predictions help in prioritizing compounds for synthesis and experimental testing.
For example, molecular docking studies of sulfonamide derivatives with the enzyme dihydropteroate synthase (DHPS) were used to estimate their binding energies and predict their antibacterial activity. nih.gov In another study, docking was used to explore the interactions between novel sulfonylamide derivatives and glycolytic enzymes from Plasmodium falciparum, the parasite responsible for malaria, to identify potential antimalarial agents. researchgate.net
The following table presents hypothetical binding affinity data for a series of this compound derivatives against a target protein, as predicted by molecular docking.
| Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| Derivative A | -7.5 | Hydrogen bond with Serine-120, hydrophobic interaction with Leucine-85. |
| Derivative B | -8.2 | Hydrogen bonds with Serine-120 and Glycine-121, π-π stacking with Phenylalanine-150. |
| Derivative C | -6.8 | Hydrophobic interactions with Leucine-85 and Valine-90. |
| Derivative D | -9.1 | Multiple hydrogen bonds, salt bridge with Aspartate-118, extensive hydrophobic contacts. |
Retrometabolic Drug Design (RMDD) and Computer-Generated Libraries
Retrometabolic drug design (RMDD) is a sophisticated strategy in medicinal chemistry that aims to create safer drugs by designing molecules that undergo predictable metabolism to inactive forms after exerting their therapeutic effect. This approach integrates structure-activity relationships (SAR) with structure-metabolism relationships (SMR) to enhance the therapeutic index of a drug by minimizing systemic toxicity and controlling its distribution. The core principle of RMDD involves a retrosynthetic-like approach, where the design process starts from a known inactive metabolite and works backward to create a therapeutically active parent drug. wikipedia.orgnih.govnih.gov This design ensures that the drug's metabolic pathway is predetermined to yield the inactive metabolite, thus reducing the likelihood of off-target effects and toxic metabolic byproducts. wikipedia.orgnih.gov
While direct and extensive applications of RMDD specifically to this compound are not widely documented in publicly available research, the principles of this design strategy are highly relevant to the computational development of this compound derivatives. The this compound group is a key pharmacophore in various clinically used drugs, and its metabolic fate is a critical consideration in drug design. Computational tools play a crucial role in predicting the metabolic pathways of new chemical entities containing the this compound moiety.
Computer-generated libraries and in silico screening methods are instrumental in the modern drug discovery process, allowing for the rapid assessment of large numbers of virtual compounds. criver.comoncodesign-services.comnih.gov In the context of this compound, computational studies have been employed to design and evaluate libraries of its derivatives for various therapeutic targets.
One notable area of research involves the in silico screening of this compound derivatives as potential anticancer agents. A study focused on a series of this compound derivatives as dual inhibitors of Heat shock protein 27 (Hsp27) and tubulin. ut.ac.ir In this research, quantitative structure-activity relationship (QSAR) analysis and molecular docking were utilized to model the relationship between the structural features of the compounds and their anti-proliferative activity. ut.ac.ir Based on the developed models, new and more potent lead compounds were designed using in silico screening, effectively creating a targeted computer-generated library of this compound derivatives. ut.ac.ir
The process of creating and screening these virtual libraries involves several computational techniques:
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. For this compound derivatives, the sulfonamide group often plays a critical role in target binding. Pharmacophore models can then be used to screen large virtual databases for molecules that fit these spatial and chemical requirements.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For newly designed this compound derivatives from a virtual library, docking studies can estimate their binding affinity and interaction patterns with the active site of a therapeutic target, such as an enzyme or receptor. nih.gov
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This is particularly relevant to the principles of RMDD, as it allows for the early identification of candidates with favorable metabolic profiles.
A summary of computational approaches used in the design of sulfonamide derivative libraries is presented in the table below.
| Computational Technique | Application in Sulfonamide Derivative Design | Key Outcomes |
| Quantitative Structure-Activity Relationship (QSAR) | To model the relationship between the chemical structure and biological activity of this compound derivatives. ut.ac.ir | Prediction of the activity of novel compounds; guidance for the design of more potent analogs. ut.ac.ir |
| Molecular Docking | To predict the binding modes and affinities of designed sulfonamide derivatives to their biological targets. nih.gov | Identification of key interactions between the ligand and the protein; prioritization of compounds for synthesis and biological testing. nih.gov |
| Virtual Screening | To screen large libraries of virtual compounds to identify those with a high probability of being active against a specific target. | Rapid identification of potential hit compounds from vast chemical spaces. |
| Pharmacophore-Based Screening | To identify molecules in a database that match the 3D arrangement of essential features required for biological activity. | Discovery of novel scaffolds that can be further optimized. |
| Molecular Dynamics (MD) Simulations | To study the dynamic behavior and stability of the ligand-protein complex over time. | Understanding the flexibility of the binding pocket and the stability of ligand binding. |
By leveraging these computational tools, researchers can rationally design libraries of this compound derivatives with improved efficacy and safety profiles, aligning with the foundational principles of retrometabolic drug design. The integration of in silico methods accelerates the drug discovery pipeline by prioritizing the synthesis of compounds with the highest potential for success.
V. Biological Activities and Pharmaceutical Applications of Methanesulfonamide Derivatives
Anticancer Mechanisms and Potentials
The quest for novel and effective anticancer agents has led to the exploration of methanesulfonamide derivatives as a promising scaffold. These compounds have been shown to interfere with cancer cell proliferation and survival through multiple mechanisms, including the inhibition of critical enzymes, induction of cell cycle arrest, and modulation of key signaling pathways.
Topoisomerase II is a vital nuclear enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation, making it a well-established target for anticancer drugs. Certain this compound derivatives have been identified as inhibitors of this enzyme. By stabilizing the transient double-strand breaks in DNA created by topoisomerase II, these inhibitors lead to DNA damage and ultimately trigger apoptosis in cancer cells. For instance, some novel naphthalimide-benzothiazole derivatives bearing a sulfonamide moiety have shown significant cytotoxic activity against lung and colon cancer cell lines by inhibiting topoisomerase IIα.
One notable example is a derivative of podophyllotoxin, which demonstrated potent anti-proliferative activity in Colo 205 cells and exhibited enhanced inhibitory activity against the DNA topoisomerase IIα enzyme. The mechanism of action for these "topoisomerase poisons" involves the formation of a stable complex between the enzyme and DNA, which prevents the re-ligation of the DNA strands, leading to permanent DNA damage.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation and other physiological processes. Certain CA isozymes, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis. This compound derivatives are a prominent class of CA inhibitors.
Biphenylsulfonamides, for example, have been shown to be efficient inhibitors of the cytosolic CA II and the transmembrane, tumor-associated CA IX, with inhibition constants (Ki) in the nanomolar range. Specifically, some of these compounds displayed Ki values between 23–79 nM against hCA IX. Similarly, other novel sulfonamide derivatives have demonstrated potent inhibition of CA IX and CA XII. For instance, certain ureidobenzenesulfonamides showed significant inhibition of hCA IX with Ki values ranging from 27.8 to 2099 nM. The inhibition of these tumor-associated CA isozymes can disrupt the pH balance in the tumor microenvironment, leading to reduced cancer cell survival and proliferation.
A key strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest. Several this compound derivatives have been shown to block the progression of the cell cycle, particularly at the G0/G1 phase.
A prominent example is Indisulam (E7070), a sulfonamide that has been extensively studied for its anticancer properties. Indisulam has been shown to cause a blockade in the G1/S transition of the cell cycle. Studies on P388 murine leukemia cells demonstrated that Indisulam treatment leads to an accumulation of cells in the G1 phase in a time- and dose-dependent manner. This G1 arrest is mediated through the inhibition of the activation of both cyclin-dependent kinase 2 (CDK2) and cyclin E.
The mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. Some this compound derivatives have been found to exert their anticancer effects by modulating these signaling cascades.
For instance, certain novel sulfonamide derivatives have been shown to induce apoptosis in cancer cells through the activation of p38 MAPK. The activation of p38 can, in turn, trigger the expression of pro-apoptotic genes like caspases. Studies have demonstrated that treatment with these sulfonamides leads to increased phosphorylation of p38 in hepatocellular (HepG2) and colon (Colo-205) cancer cell lines. The JNK pathway can also be activated by these compounds, contributing to the induction of apoptosis. The interplay between the p38 and JNK pathways is crucial in determining the cellular response to chemotherapeutic agents, and their activation by this compound derivatives represents a key mechanism of their anticancer activity.
The anticancer potential of this compound derivatives has been substantiated through numerous in vitro and in vivo studies. In vitro studies have demonstrated the cytotoxic effects of these compounds against a wide range of human cancer cell lines.
For example, the sulfonamide E7010 has shown significant in vitro activity against various human tumor cell lines. Furthermore, biphenylsulfonamides have exhibited growth inhibition of human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines with GI50 values in the range of 0.74–10.0 µg/mL.
In vivo studies using animal models have further confirmed the antitumor efficacy of these compounds. The sulfonamide E7010, when administered orally, inhibited the growth of various rodent tumors and human tumor xenografts. For instance, it showed 60-99% inhibition of colon 38 carcinoma growth in mice and was also effective against M5076 fibrosarcoma and Lewis lung carcinoma. Indisulam (E7070) has also demonstrated significant antitumor activity in vivo against human colon carcinoma (HCT116) xenografts in nude mice, causing not only growth suppression but also a marked reduction in tumor size.
Anti-inflammatory Properties
In addition to their anticancer activities, this compound derivatives have been investigated for their anti-inflammatory properties. Inflammation is a complex biological response implicated in various diseases, and the inhibition of key inflammatory mediators is a major therapeutic strategy.
A number of this compound derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. For example, novel chalcone and pyrazoline derivatives bearing a this compound moiety have been screened for their in vitro COX-1/COX-2 inhibitory activities. Some of these pyrazoline derivatives exhibited potent and selective COX-2 inhibition with IC50 values in the low micromolar range. Dihydropyrazole derivatives containing a sulfonamide moiety have also been developed as highly potent and selective COX-2 inhibitors.
The anti-inflammatory effects of these compounds have also been demonstrated in vivo. Pyrazoline derivatives have shown significant anti-inflammatory activity in the carrageenan-induced rat paw edema model. The development of selective COX-2 inhibitors is of great interest as they may offer a better safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial and Antiviral Activities
The structural versatility of the this compound scaffold has been extensively explored for the development of novel antimicrobial and antiviral agents.
This compound derivatives have demonstrated promising activity against a spectrum of bacterial and fungal pathogens. Researchers have synthesized and evaluated numerous compounds, revealing structure-activity relationships that are crucial for the design of more potent antimicrobial agents.
A study investigating a series of novel sulfonamide derivatives reported their in vitro antibacterial activity against several bacterial strains. For instance, certain compounds showed notable minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. nih.gov Another research focused on new sulfonamide derivatives and found them to possess good antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans.
The antifungal potential of arylsulfonamide derivatives has also been explored against various Candida species. One study reported the fungistatic activity of a synthesized compound against all tested strains at concentrations ranging from 0.125 to 1 mg/mL. nih.gov These findings highlight the potential of this compound derivatives as a source of new antimicrobial leads.
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Derivative I | Staphylococcus aureus ATCC 29213 | 32 | nih.gov |
| Derivative II | Staphylococcus aureus ATCC 29213 | 64 | nih.gov |
| Derivative III | Staphylococcus aureus ATCC 29213 | 128 | nih.gov |
| Compound 1b | Staphylococcus aureus (clinical isolate) | 64 | |
| Compound 1c | Staphylococcus aureus (clinical isolate) | 64 | |
| Compound 1d | Staphylococcus aureus (clinical isolate) | 64 |
Table 2: Antifungal Activity of a Selected Arylsulfonamide Derivative
| Compound/Derivative | Fungal Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound 3 | Candida albicans | 0.125 - 1 | nih.gov |
| Compound 3 | Candida glabrata | 0.125 - 1 | nih.gov |
| Compound 3 | Candida parapsilosis | 0.125 - 1 | nih.gov |
The human immunodeficiency virus (HIV) protease is a critical enzyme in the viral life cycle, making it a prime target for antiretroviral therapy. Several HIV protease inhibitors incorporating a sulfonamide moiety have been developed. These inhibitors are designed to mimic the transition state of the natural substrate of the enzyme, thereby blocking its activity. researchgate.net
Amprenavir is a notable example of an HIV protease inhibitor that contains a sulfonamide group. researchgate.net Research has shown that these derivatives can exhibit potent inhibitory activity against the HIV-1 protease. For instance, ritonavir, another protease inhibitor, has a Ki of 0.015 nM. nih.gov Indinavir and saquinavir are other examples with Ki values of 0.36 nM and IC50 of 2 nM, respectively. nih.govnih.gov The development of these compounds has been a significant advancement in the management of HIV/AIDS.
Table 3: Inhibitory Activity of Selected HIV Protease Inhibitors with Sulfonamide Moieties
| Compound | Inhibition Constant (Ki) | IC50 | Reference |
|---|---|---|---|
| Ritonavir | 0.015 nM | - | nih.gov |
| Indinavir | 0.36 nM | - | nih.gov |
| Saquinavir | - | 2 nM | nih.gov |
| Nelfinavir | - | ED50 = 14 nM | nih.gov |
Anticonvulsant Applications (e.g., Zonisamide)
Zonisamide is a well-established antiepileptic drug that belongs to the this compound class. researchgate.netnih.gov Its primary mechanism of action involves the blockage of voltage-sensitive sodium channels and T-type calcium channels in the brain. researchgate.netnih.govpatsnap.com By blocking these channels, zonisamide reduces the sustained, high-frequency repetitive firing of neurons, which is a hallmark of epileptic seizures. researchgate.netnih.gov
While zonisamide also exhibits weak carbonic anhydrase inhibitory activity, this is not considered its primary anticonvulsant mechanism. nih.govnih.gov The dual action on both sodium and calcium channels likely contributes to its broad spectrum of activity against different seizure types. researchgate.net Zonisamide's efficacy and distinct mechanism of action make it a valuable option in the management of epilepsy.
Other Pharmacological Activities
Beyond their antimicrobial, antiviral, and anticonvulsant properties, this compound derivatives have been investigated for a range of other pharmacological activities, including enzyme inhibition and antioxidant effects.
This compound derivatives have been shown to inhibit various enzymes and modulate the activity of cellular receptors. A prominent example is their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing enzymes. A study on novel sulfonamide derivatives reported their inhibitory activity against human CA isoforms I and II, with Ki values in the nanomolar to micromolar range. nih.gov
In the realm of receptor modulation, novel biphenylsulfonamide derivatives have been designed and synthesized as selective antagonists for the angiotensin II type 2 (AT2) receptor. frontiersin.org Certain compounds in this series exhibited moderate to high binding affinity for the AT2 receptor, demonstrating the potential of the this compound scaffold in developing receptor-targeted therapies. frontiersin.org
Table 4: Enzyme Inhibition and Receptor Binding Affinity of Selected this compound Derivatives
| Compound/Derivative | Target | Activity | Value | Reference |
|---|---|---|---|---|
| Novel Sulfonamides | Human Carbonic Anhydrase I | Ki | 54.6 nM - 1.8 µM | nih.gov |
| Novel Sulfonamides | Human Carbonic Anhydrase II | Ki | 32.1 nM - 5.5 µM | nih.gov |
| Compound 8d | AT2 Receptor | Binding Affinity (Ki) | 1.2 µM | frontiersin.org |
| Compound 8h | AT2 Receptor | Binding Affinity (Ki) | 0.8 µM | frontiersin.org |
| Compound 8i | AT2 Receptor | Binding Affinity (Ki) | 0.5 µM | frontiersin.org |
Several studies have explored the antioxidant potential of this compound derivatives. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant activity of compounds. Research on novel sulfonamide derivatives of gallic acid demonstrated their ability to scavenge DPPH free radicals, with their activity being comparable to the standard antioxidant, gallic acid. mdpi.com Another study on nicotinamide-sulfonamide derivatives also reported their antioxidant capacity using the DPPH assay. The antioxidant properties of these compounds suggest their potential utility in conditions associated with oxidative stress.
Table 5: Antioxidant Activity of Selected this compound Derivatives
| Compound/Derivative | Assay | IC50 | Reference |
|---|---|---|---|
| 3,4,5-THBS (Gallic Acid Derivative) | DPPH | Comparable to Gallic Acid | mdpi.com |
| 3,4,5-TMBS (Gallic Acid Derivative) | DPPH | Comparable to Gallic Acid | mdpi.com |
Antiplasmodial Activity
The primary sulfonamide moiety is a component of various clinical drugs, and its derivatives have been investigated for their potential against malaria. Research into compounds containing the primary sulfonamide (PS) group has revealed promising activity against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria.
In a study of 31 primary sulfonamide compounds, 14 demonstrated submicromolar activity, with IC50 values ranging from 0.16 to 0.89 μM. dundee.ac.uk Two compounds from this group, which also contained a diaminopyrimidine scaffold, showed the most potent effects against the P. falciparum 3D7 strain, with IC50 values of 0.28 and 0.26 μM, respectively. dundee.ac.uk These compounds also exhibited high selectivity for the parasite over a mammalian cell line (HepG2). dundee.ac.uk Furthermore, several of these derivatives displayed submicromolar activity against the drug-resistant Dd2 parasite line, indicating a lack of cross-resistance with existing therapies like chloroquine and pyrimethamine. dundee.ac.uk
The incorporation of sulfonamide groups into short peptides has also been explored as a strategy for developing new antiplasmodial agents. nih.gov A series of newly synthesized toluene-sulfonamide dipeptide derivatives were active against Plasmodium falciparum, with IC50 values in the range of 3.20 to 9.10 μM. nih.gov Similarly, another study on new sulphonamide pyrolidine carboxamide derivatives found that sixteen of the synthesized compounds were able to kill the parasite at single-digit micromolar concentrations, with IC50 values between 2.40 and 8.30 μM. mdpi.com
These findings underscore the potential of the sulfonamide scaffold in the development of novel antimalarial drugs. The activity of these derivatives against both drug-sensitive and drug-resistant strains of P. falciparum makes them valuable leads for further investigation in the fight against malaria.
Table 1: Antiplasmodial Activity of Selected Sulfonamide Derivatives
| Compound Type | P. falciparum Strain | IC50 Range (μM) |
| Primary Sulfonamides with Diaminopyrimidine Scaffold | 3D7 (sensitive) | 0.26 - 1.3 |
| Primary Sulfonamides with Diaminopyrimidine Scaffold | Dd2 (resistant) | 0.22 - 0.48 |
| Toluene-sulfonamide Dipeptide Derivatives | W2 (sensitive) | 3.20 - 9.10 |
| Sulphonamide Pyrolidine Carboxamide Derivatives | Not Specified | 2.40 - 8.30 |
Development of this compound-Containing Drug Candidates
Derivatives as Promising Therapeutic Agents
The this compound functional group has been incorporated into a wide array of molecular structures to develop new therapeutic agents for various diseases. Its derivatives have shown promise in oncology, inflammation, and cardiovascular medicine, among other areas.
In cancer therapy, this compound analogues of the natural alkaloids antofine and cryptopleurine have been designed as potent antitumor agents. dundee.ac.uk One such analogue of cryptopleurine, compound 5b , not only showed enhanced growth inhibition of human cancer cells but also exhibited improved bioavailability and significant antitumor activity in an in vivo xenograft model, suggesting its potential as a new anticancer drug. dundee.ac.uk Other structurally novel sulfonamide derivatives have been reported to exhibit substantial anti-tumor activity through various mechanisms, including the disruption of microtubule assembly and angiogenesis inhibition.
This compound derivatives have also been developed as potent anti-inflammatory agents. A series of 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazone derivatives were designed, leading to the discovery of LASSBio-930 as a novel anti-inflammatory and anti-hyperalgesic prototype. rsc.org This compound was effective in reducing carrageenan-induced rat paw edema and acts primarily as a non-selective COX inhibitor. rsc.org
The therapeutic potential of this compound derivatives extends to other conditions as well. Soterenol , a phenethylamine derivative containing a this compound group, was developed as a bronchodilator and antiasthmatic agent. drughunter.com Additionally, N-[(ω-Amino-1-hydroxyalkyl)phenyl]this compound derivatives have been investigated for their class III antiarrhythmic activity. Patents have been filed for amine-substituted this compound derivatives as vanilloid receptor ligands, indicating their potential use in pain management.
Scaffold for Novel Drug Discovery
The this compound group is a versatile and valuable scaffold in medicinal chemistry and novel drug discovery. It is often used as a key building block or pharmacophore to design molecules that can interact with specific biological targets and to improve the drug-like properties of lead compounds.
A key strategy in drug design involves the rational incorporation of the this compound moiety to enhance a molecule's therapeutic potential. For example, in the development of antitumor agents, a methoxy group on the natural alkaloids antofine and cryptopleurine was replaced with a this compound group. rsc.org This substitution was made to improve the "druglikeness" of the compounds by introducing a polar group, which can lead to better solubility and bioavailability. rsc.org
The this compound scaffold has been successfully used to create potent and selective enzyme inhibitors. A novel series of HMG-CoA reductase inhibitors, designed to lower cholesterol, were synthesized by incorporating this compound pyrimidine (B1678525) and N-methanesulfonyl pyrrole (B145914) substituents. researchgate.net One compound from this series, S-4522 , proved to be a highly potent inhibitor of cholesterol biosynthesis, being approximately 100 times more potent than the established drug pravastatin in isolated rat hepatocytes. researchgate.net
Furthermore, in silico studies have guided the use of the this compound scaffold to design dual inhibitors targeting both Hsp27 and tubulin, which are promising targets for cancer therapy. researchgate.net These studies highlight how the this compound core can be systematically modified to create libraries of compounds for screening against various biological targets, accelerating the discovery of new therapeutic agents. researchgate.net The sulfonamide functional group is a well-established pharmacophore, and its ability to participate in hydrogen bonding makes it a crucial feature for interaction with biological macromolecules.
Enhancement of Bioavailability through Structural Modifications
A significant challenge in drug development is ensuring that a therapeutic agent can be effectively absorbed by the body, a property known as oral bioavailability. Structural modifications involving the this compound group have been shown to be a successful strategy for improving the pharmacokinetic properties of drug candidates.
One clear example of this is in the development of inhibitors for Chlamydia trachomatis. Researchers synthesized a library of substituted ring-fused 2-pyridones and found that the introduction of a C8-methylsulfonamide substituent dramatically improved properties important for oral administration. dundee.ac.ukrsc.org A specific C8-methyl sulfonamide analogue, compound 30 , demonstrated an apparent oral bioavailability of 41%. dundee.ac.ukrsc.org This was a significant improvement compared to the C8-cyclopropyl and -methoxy analogues, which had negligible oral uptake. dundee.ac.ukrsc.org In vitro studies revealed that the methyl sulfonamide group greatly improved both the solubility and permeability of the compound. dundee.ac.ukrsc.org
Similarly, in the field of oncology, a novel this compound derivative, TL-77 , was developed from the parent compound ON01910.Na. This structural modification led to a substantial increase in oral bioavailability, from 9% for the parent compound to 56% for TL-77 in mice. researchgate.netdoi.org The improved pharmacokinetic profile of TL-77 makes it a more promising candidate for further development as an anti-cancer agent. researchgate.netdoi.org Further evidence comes from the development of a this compound analogue of cryptopleurine, which also exhibited improved bioavailability alongside its potent antitumor activity. researchgate.net
These examples demonstrate that the incorporation of a this compound group can be a key structural modification to overcome poor oral absorption, a common hurdle in the drug discovery process.
Table 2: Impact of this compound Group on Oral Bioavailability
| Original Compound/Scaffold | This compound-Containing Derivative | Original Bioavailability | Bioavailability of Derivative | Fold Improvement |
| C8-cyclopropyl/methoxy 2-pyridone | Compound 30 | Negligible | 41% | - |
| ON01910.Na | TL-77 | 9% | 56% | ~6.2 |
Vi. Supramolecular Chemistry and Crystal Engineering of Methanesulfonamide
Intermolecular Interactions in Methanesulfonamide Assemblies
The architecture of molecular crystals is primarily dictated by a combination of strong, directional interactions and weaker, non-directional forces. For this compound and its derivatives, hydrogen bonds are the most influential directional forces, while other interactions such as π-stacking (in derivatives with aromatic rings) and van der Waals forces also play crucial roles in the final crystal packing. nih.gov
Hydrogen bonds are the principal interactions governing the assembly of sulfonamides. The sulfonamide group (–SO₂NH₂) contains excellent hydrogen bond donors (the N–H protons) and acceptors (the sulfonyl oxygens), leading to robust and predictable interaction patterns.
N-H...O Interactions : The most dominant hydrogen-bonding pattern in sulfonamides involves the amino protons and the sulfonyl oxygens. nih.govsemanticscholar.org This interaction frequently leads to the formation of recognizable supramolecular synthons, such as dimers and catemers (chains). nih.govresearchgate.net In a study of aromatic sulfonamides, the N–H···O=S interaction was found to be a primary driver of crystal packing, leading to patterns classified as dimeric, zigzag, helical, and straight. nih.gov
C-H...O Interactions : Weaker C–H···O hydrogen bonds also contribute to the stability of the crystal lattice. In sulfonamide derivatives, these interactions are often observed as secondary contacts that support the primary N-H...O networks. For example, in certain sulfonamide-substituted silatranes, the crystal lattice is stabilized by short C–H···O=S contacts in conjunction with stronger hydrogen bonds. mdpi.com
Other Hydrogen Bonds (C-H...N, C-H...Cl) : In multicomponent crystals (cocrystals) or more complex derivatives, other hydrogen bonds can be crucial. In cocrystals of sulfonamides with pyridine-containing molecules, N–H···N and C–H···N interactions are observed. nih.gov Similarly, in structures containing halogenated molecules, weak C–H···Cl interactions can help stabilize the three-dimensional network.
| Interaction Type | Donor | Acceptor | Typical Motif/Synthon | Significance |
|---|---|---|---|---|
| N-H...O | Sulfonamide N-H | Sulfonyl O | Dimer, Catemer (Chain) researchgate.net | Primary interaction, governs main structural motifs. nih.govnih.gov |
| C-H...O | Alkyl/Aryl C-H | Sulfonyl O | Supports primary network mdpi.com | Secondary stabilizing interaction. |
| N-H...N | Sulfonamide N-H | Heterocyclic N (e.g., Pyridine) | Heterosynthon | Key interaction in cocrystals with N-heterocycles. nih.gov |
While this compound itself lacks aromatic rings, these interactions are fundamental to the crystal engineering of its many aromatic derivatives and cocrystals.
C-H...π and N-H...π Interactions : These are weaker, non-conventional hydrogen bonds where a C-H or N-H bond acts as the donor and an aromatic π-system acts as the acceptor. Studies have shown that aromatic rings can stabilize sulfonamides through-space via N–H–π interactions, with the strength depending on the electronic properties of the aromatic ring. sdu.dk Such interactions are also observed in protein-ligand binding involving sulfonamides.
After the directional forces of hydrogen bonds and π-interactions establish the primary supramolecular architecture, the final crystal structure is determined by the principle of close packing. This principle states that molecules will arrange themselves to minimize empty space, thereby maximizing crystal stability and density. testbook.com
Design of Supramolecular Architectures
The design of supramolecular architectures is the practical application of understanding intermolecular interactions. macromolchem.com By selecting molecules with specific functional groups, chemists can guide the self-assembly process to create crystalline solids with tailored structures and functions. nih.gov
Controlling the solid-state organization of this compound and its derivatives is primarily achieved through cocrystallization. A cocrystal is a crystalline material composed of two or more different molecules in the same crystal lattice, held together by non-covalent interactions like hydrogen bonding. nih.gov This strategy allows for the modification of a substance's physical properties without altering its chemical structure. researchgate.net
By carefully selecting a "coformer" molecule that can form predictable supramolecular synthons with the sulfonamide group, it is possible to engineer new crystal structures. For example, co-crystallization of sulfonamides with:
Carboxylic Acids : Forms robust heterosynthons between the acid's carboxyl group and the sulfonamide, often leading to highly predictable 1:1 cocrystals. rsc.org
Amides and N-oxides : Creates a library of different synthons, such as sulfonamide–lactam and sulfonamide–syn-amide motifs. nih.govresearchgate.net
Halogen Bond Donors : Introduces halogen bonding (e.g., I···O or I···π) as a competing or complementary interaction to hydrogen bonding, which can direct the formation of novel architectures. mdpi.com A study on sulfonamide co-crystals found that halogen bonds preferentially formed with π-systems (X···π) over sulfonyl oxygens, as the oxygen and nitrogen atoms were already engaged in strong hydrogen bonding networks. mdpi.com
The ability to create binary and even ternary (three-component) cocrystals demonstrates a high level of control over molecular assembly, allowing for the construction of increasingly complex and functional solid-state materials. nih.govresearchgate.net
Molecular recognition—the specific binding between two or more molecules through non-covalent interactions—is the fundamental process that precedes self-assembly and crystallization from solution. nih.gov The functional groups on this compound that participate in crystal formation are also responsible for its recognition behavior in solution.
Studies of sulfonamides binding to proteins or synthetic receptors show that the sulfonamide oxygens are a key recognition motif, often engaging in C–H···O=S interactions. nih.govacs.org In solution-based studies, pyrrole (B145914) sulfonamides have been shown to act as receptors for anions, with binding strength tracked by changes in the NMR chemical shifts of the N-H protons upon addition of the guest anion. rsc.org The binding of sulfonamide drugs to proteins like myoglobin (B1173299) has been quantified, with binding constants in the order of 10⁴ M⁻¹, indicating a well-defined 1:1 complex formation driven by these specific interactions. nih.gov This specific, directional recognition in solution is the first step in the hierarchical process that leads to the formation of ordered supramolecular structures in the solid state.
Formation of Host-Guest Systems and Clathrates
The ability of this compound and its derivatives to participate in host-guest chemistry is an area of growing interest. Host-guest chemistry involves the formation of complexes where one molecule (the host) creates a binding site for another molecule (the guest). These interactions are typically non-covalent and include hydrogen bonding, van der Waals forces, and hydrophobic interactions.
One notable example involves the formation of an inclusion complex between tetrabutylphosphonium (B1682233) methanesulfonate (B1217627) (as the guest) and cyclodextrins (as the host). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them suitable hosts for a variety of guest molecules. Studies have shown that tetrabutylphosphonium methanesulfonate can form a 1:1 stoichiometric inclusion complex with both α- and β-cyclodextrin. The formation of these complexes has been confirmed through various analytical techniques, including ¹H NMR and 2D-ROESY spectroscopy, which provide evidence of the guest molecule being encapsulated within the cyclodextrin (B1172386) cavity. The binding constants for these complexes indicate a high degree of stability. Such host-guest systems can enhance the solubility and stability of the guest molecule, which has significant implications for pharmaceutical and other applications. nih.gov
While direct studies on this compound itself forming clathrates—inclusion compounds where guest molecules are trapped within the crystal lattice of the host—are not extensively documented in readily available literature, the principles of host-guest chemistry suggest its potential to act as a guest molecule. Clathrate hydrates, for instance, are ice-like structures where water molecules form a cage that can encapsulate small molecules. taylorandfrancis.com The size and hydrogen-bonding capabilities of this compound make it a plausible candidate for entrapment within various host lattices, a subject that warrants further investigation.
Crystal Engineering for Functional Materials
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. eurekaselect.com this compound, with its capacity for strong hydrogen bonding, serves as a valuable building block in the construction of functional crystalline materials.
The design of periodic structures, or crystal lattices with repeating units, is a fundamental aspect of crystal engineering. The predictable hydrogen-bonding patterns of the sulfonamide group in this compound can be exploited to assemble molecules into specific one-, two-, or three-dimensional arrays. The amido protons and sulfonyl oxygens of the this compound moiety can act as hydrogen bond donors and acceptors, respectively, facilitating the formation of robust and predictable supramolecular synthons.
While specific research detailing the use of pure this compound in the design of novel periodic functional materials is emerging, the broader class of sulfonamides has been studied for this purpose. The understanding of intermolecular interactions in sulfonamide crystals is crucial for designing materials with specific properties, such as altered electronic or optical characteristics. nih.gov The systematic study of these interactions allows for the rational design of crystalline architectures. eminfinity.com
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. nih.gov Different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which is of critical importance in the pharmaceutical industry. The study of polymorphism in sulfonamides has been a topic of interest for many years, with research indicating that minor changes in molecular structure can lead to significant differences in crystal packing. researchgate.net
Cocrystals are multi-component crystals in which an active pharmaceutical ingredient (API) is co-crystallized with a pharmaceutically acceptable coformer. nih.gov This approach is a key strategy in crystal engineering to modify the properties of an API. iqpc.com The screening for suitable coformers for this compound and its derivatives is an active area of research. The formation of cocrystals is often guided by the principle of supramolecular synthon recognition, where specific and reliable hydrogen-bonding patterns between the API and the coformer are targeted.
Interactive Data Table: Examples of Cocrystal Screening Methods
| Method | Description | Applicability for this compound |
| Solvent Evaporation | Cocrystals are formed by slowly evaporating a solution containing stoichiometric amounts of the API and coformer. | Suitable for screening a wide range of coformers, provided a common solvent can be found. |
| Grinding (Neat or Liquid-Assisted) | The API and coformer are ground together, with or without the addition of a small amount of liquid, to induce cocrystal formation. | An efficient and environmentally friendly screening method. |
| Slurry Crystallization | A suspension of the API and coformer is stirred in a solvent in which they have limited solubility, leading to the formation of the most stable cocrystal. | Useful for identifying the thermodynamically most stable cocrystal form. |
The control of crystallization is a critical aspect of pharmaceutical development and manufacturing. google.com Crystal engineering principles are applied to produce crystalline forms of APIs with optimal properties for formulation and drug delivery. nih.gov
For this compound and its derivatives that are used as APIs, controlling their crystalline form is essential to ensure consistent product quality and performance. The formation of specific polymorphs or cocrystals can significantly enhance the solubility and dissolution rate of poorly soluble drugs, thereby improving their bioavailability. nih.gov For example, the formation of salts and cocrystals of APIs containing a sulfonamide group has been shown to improve their physicochemical properties. rsc.org
The process of pharmaceutical crystallization involves carefully controlling parameters such as supersaturation, temperature, and solvent choice to nucleate and grow the desired crystal form. Techniques such as reaction crystallization, where the cocrystal is formed in situ from reactants in solution, can be employed. nih.gov The characterization of the resulting crystalline material using techniques like X-ray powder diffraction (PXRD), differential scanning calorimetry (DSC), and infrared spectroscopy (FTIR) is crucial to confirm the formation of the desired cocrystal and to determine its properties. core.ac.uk
Interactive Data Table: Characterization Techniques for Pharmaceutical Cocrystals
| Technique | Information Provided | Relevance to this compound Cocrystals |
| Powder X-ray Diffraction (PXRD) | Provides a unique fingerprint for a crystalline solid, allowing for the identification of new crystal forms and the assessment of purity. | Essential for confirming the formation of a new cocrystal phase and distinguishing it from the starting materials. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions, such as melting and phase changes, providing information on the melting point and thermal stability. | Used to determine the melting point of this compound cocrystals and to study their polymorphic behavior. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in a molecule and can provide information about intermolecular interactions, such as hydrogen bonding. | Helps to elucidate the hydrogen-bonding patterns in this compound cocrystals. |
| Solubility and Dissolution Studies | Measure the extent and rate at which a solid dissolves in a solvent, which are critical parameters for drug bioavailability. | Key for evaluating the potential of this compound cocrystals to improve the performance of poorly soluble APIs. |
Vii. Coordination Chemistry of Methanesulfonamide Based Ligands
Synthesis of Methanesulfonamide Coordination Complexes
The synthesis of coordination complexes involving this compound-based ligands typically involves the reaction of a suitable ligand with a metal salt in an appropriate solvent. The ligand itself is often a larger molecule that incorporates the this compound group, along with other potential donor atoms that can bind to the metal center. The reaction conditions, such as temperature, pH, and stoichiometry, are controlled to favor the formation of the desired complex. A common method involves refluxing a solution of the ligand and the metal salt. researchgate.netrasayanjournal.co.in
This compound-derived ligands have been successfully used to synthesize complexes with a variety of transition metals.
Zinc(II) Complexes : As a d¹⁰ metal ion, Zn(II) typically forms diamagnetic complexes with tetrahedral, square planar, or octahedral geometries. ajol.infomdpi.com The synthesis often involves reacting a this compound-containing ligand with a zinc salt like zinc chloride (ZnCl₂) or zinc acetate (B1210297). ajol.inforesearchgate.netnih.gov These complexes are frequently studied using techniques like ¹H-NMR and ¹³C-NMR spectroscopy due to their diamagnetic nature. ajol.info
Nickel(II) Complexes : Ni(II) is a d⁸ ion and can form complexes with various geometries, including octahedral and square planar, which are often paramagnetic and colored. chemijournal.comresearchgate.net Synthesis is typically achieved by reacting the ligand with nickel salts such as nickel(II) acetate or nickel(II) chloride. nih.govchemrevlett.com The resulting complexes are often characterized by magnetic susceptibility measurements and UV-Vis spectroscopy to determine their geometry. chemijournal.comresearchgate.net
Copper(II) Complexes : Cu(II), a d⁹ ion, commonly forms paramagnetic complexes with square planar or distorted octahedral geometries due to the Jahn-Teller effect. researchgate.net The synthesis follows general procedures, reacting the ligand with copper(II) salts like copper(II) acetate, copper(II) chloride, or copper(II) nitrate. rasayanjournal.co.innih.govresearchgate.netnih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for characterizing these complexes. researchgate.net
Palladium(II) Complexes : Pd(II) is a d⁸ ion that predominantly forms square-planar, diamagnetic complexes. nahrainuniv.edu.iqnih.gov The synthesis may involve reacting N-(2-alkynylphenyl)methanesulfonamides with palladium(II) acetate in the presence of other reagents to facilitate cyclization and complex formation. clockss.org Non-aqueous synthetic routes are sometimes employed to isolate pure products. nih.gov
The concept of denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. wikipedia.org Ligands can be monodentate (one donor atom) or polydentate (multiple donor atoms), with polydentate ligands often referred to as chelating agents. wikipedia.orglibretexts.orglibretexts.org
In the context of this compound-based ligands, the sulfonamide group itself can act as a donor, typically through the nitrogen atom after deprotonation, or through one of the oxygen atoms. However, to increase the stability and control the geometry of the resulting complexes, the this compound moiety is usually incorporated into a larger molecular framework that contains additional donor atoms (e.g., amines, pyridyls, phenols). This design allows the ligand to act in a polydentate fashion.
Monodentate : A simple this compound might coordinate through a single atom, but this is less common for forming stable, discrete complexes. libretexts.orgnih.gov
Bidentate : A ligand can be designed to bind through two points, for example, the sulfonamide nitrogen and another donor atom like a nearby nitrogen from a pyridine (B92270) ring. nih.govbyjus.com This creates a stable chelate ring.
Tridentate and Tetradentate : More complex ligands can be synthesized to wrap around the metal ion, binding through three or four donor atoms, respectively. nih.govwikipedia.org This leads to highly stable complexes due to the chelate effect. wikipedia.org
The design of the ligand, including the type and placement of donor atoms and the flexibility of the molecular backbone, is crucial in determining the coordination number, geometry, and ultimately, the properties of the final metal complex. mdpi.com
Structural Characterization of Coordination Complexes
Determining the precise three-dimensional structure and bonding within this compound coordination complexes is essential for understanding their properties. This is achieved through a combination of solid-state and solution-based analytical techniques.
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination complex. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
For example, studies on related sulfonamide complexes have revealed various coordination geometries. A Ni(II) complex was found to crystallize in an orthorhombic crystal system with a distorted square planar geometry around the metal center. nih.gov A Zn(II) complex of a salen-type ligand was confirmed to have a square planar geometry and crystallized in a monoclinic space group. mdpi.com X-ray diffraction data for other transition metal complexes have been used to confirm octahedral and tetrahedral geometries. jocpr.com This data is fundamental for correlating the structure of a complex with its chemical and physical properties.
| Complex | Crystal System | Space Group | Coordination Geometry | Reference |
|---|---|---|---|---|
| [Ni(L)₂] (L = Schiff base ligand) | Orthorhombic | Pbca | Distorted Square Planar | nih.gov |
| [Cu(L₂)(H₂O)₂] (L = N-substituted sulfonamide) | - | - | Severely Distorted Square-Planar | researchgate.net |
| Zn(sal) (sal = salen-like scaffold) | Monoclinic | P2₁/n | Square Planar | mdpi.com |
| Fe(II)-chloroquine complex | Monoclinic | - | - | jocpr.com |
A suite of spectroscopic techniques is used to elucidate the structure and electronic properties of these complexes, both in the solid state and in solution. lehigh.edu
Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying the coordination sites of the ligand. When a ligand coordinates to a metal ion, the vibrational frequencies of its functional groups change. For this compound-based ligands, significant shifts in the stretching frequencies of the S=O and S-N bonds, as well as the N-H bond (if present), provide strong evidence of coordination through the sulfonamide group. researchgate.netresearchgate.netresearchgate.net
UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the complex and is particularly useful for studying d-d transitions in transition metal complexes, which are indicative of the coordination geometry. For instance, the position and intensity of absorption bands can help distinguish between octahedral, tetrahedral, and square planar geometries for Ni(II) and Cu(II) complexes. rasayanjournal.co.inchemrevlett.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for characterizing the ligand and its diamagnetic complexes (e.g., Zn(II), Pd(II)). ajol.infonih.gov Upon complexation, chemical shifts of protons and carbons near the binding sites are altered. For paramagnetic complexes, NMR signals are often broadened, but specialized techniques can still provide structural insights. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR (also known as Electron Spin Resonance, ESR) is specifically used for studying complexes with unpaired electrons (paramagnetic), such as those of Cu(II). researchgate.net The EPR spectrum provides detailed information about the electronic environment of the metal ion, including its oxidation state and coordination geometry. nih.gov
| Technique | Information Obtained | Typical Observations | Reference |
|---|---|---|---|
| IR | Ligand binding sites | Shift in ν(S=O), ν(S-N), and ν(N-H) stretching frequencies upon coordination. | researchgate.netresearchgate.net |
| UV-Vis | Coordination geometry, electronic transitions | d-d transitions for Ni(II)/Cu(II) complexes; Ligand-to-metal charge transfer (LMCT) bands. | rasayanjournal.co.inchemrevlett.com |
| NMR | Structure of diamagnetic complexes | Changes in chemical shifts of ligand protons/carbons upon binding to Zn(II) or Pd(II). | ajol.infonih.gov |
| EPR | Electronic environment of paramagnetic ions | g-values and hyperfine splitting patterns for Cu(II) complexes. | researchgate.netnih.gov |
Stability and Reactivity of Metal-Methanesulfonamide Complexes
The stability of a coordination complex is a measure of its tendency to exist under specific conditions without decomposing. researchgate.net For metal-methanesulfonamide complexes, stability is influenced by several factors, including the nature of the metal ion, the denticity of the ligand, and the formation of chelate rings.
In general, the stability of complexes with polydentate ligands is significantly higher than that of complexes with analogous monodentate ligands, a phenomenon known as the chelate effect. wikipedia.org This increased stability is primarily due to favorable entropic factors. Therefore, this compound-based ligands designed to be bidentate or tridentate form more robust complexes. The formation constants (K) for complexes of an aminoquinoline-derived sulfonamide ligand were found to be on the order of 10⁵ to 10⁶, indicating spontaneous and favorable complex formation. nih.gov The order of stability of metal sulfide (B99878) complexes has been reported as Cu(II) > Zn(II), which can provide an analogue for expected trends with sulfur-containing ligands. researchgate.net
The reactivity of these complexes is intrinsically linked to their stability and structure. The coordinated this compound ligand can influence the redox potential of the metal center and its reactivity towards other substrates. For instance, intramolecular coordination of a sulfonamide group in ruthenium(II) complexes has been shown to control the complex's reactivity by modulating the coordination environment around the metal in a pH-dependent manner. nih.gov This demonstrates that the ligand is not merely a spectator but plays an active role in the chemical behavior of the complex. The reactivity of the metal center can also be tuned by altering the electronic properties of the ligand, for example, by adding electron-donating or -withdrawing groups. acs.org
Thermodynamic Stability in Aqueous Solutions
The thermodynamic stability of metal complexes with this compound-based ligands in aqueous solutions is a critical factor for their potential in vivo applications. This stability is often quantified by the formation constant (log K), which indicates the extent of complex formation at equilibrium. The sulfonamide group, with its nitrogen and oxygen donor atoms, can coordinate with metal ions, but the stability of these bonds is influenced by factors such as pH, temperature, and the nature of the metal ion.
Thermodynamic studies on related sulfonamide compounds provide insights into their behavior. For instance, the solubility and solvation processes of various sulfonamides have been investigated to understand their thermodynamic functions in aqueous solutions and other solvents. researchgate.net A key finding is the correlation between the Gibbs free energy of solvation and the hydrogen bond acceptor capacity of the sulfonamide molecules. researchgate.net For complexes in aqueous environments, the solvation of both the metal ion and the ligand plays a crucial role. The transition from water to a mixed solvent system, such as water-dimethyl sulfoxide (B87167) (DMSO), can stabilize the metal ion, which in turn affects the Gibbs energy of complexation. mdpi.com In some cases, the stability of metal-sulfonamide complexes is influenced by a compensatory effect between the solvation states of the metal ions and the ligands. mdpi.com
The structure of the ligand itself is also paramount. For example, Cp*Ir(pyridinylmethyl)sulfonamide complexes have demonstrated stability in water, with the chloride ligand remaining coordinated to the iridium center even when crystallized from a saturated sodium chloride solution. acs.org This highlights the robustness of certain this compound-based coordination spheres in aqueous media.
| Parameter | Observation | Significance |
| Solvation Gibbs Free Energy | Correlates with the sum of H-bond acceptor factors of the sulfonamide molecule. researchgate.net | Indicates the importance of hydrogen bonding in the stability of the compound in solution. |
| Solvent Composition | Transitioning from water to aqueous-DMSO can stabilize the metal ion, affecting complex formation energy. mdpi.com | Shows that the solvent environment can be tuned to favor or disfavor complex formation. |
| Ligand Structure | Certain iridium complexes with pyridinylsulfonamide ligands are stable in aqueous NaCl solution. acs.org | Demonstrates that robust ligand design can lead to complexes that are stable under physiological-like conditions. |
Kinetic Inertness and Decomposition Pathways
Beyond thermodynamic stability, kinetic inertness is a crucial property for in vivo applications of metal complexes. It refers to the rate at which a complex undergoes ligand exchange or decomposition. For diagnostic or therapeutic agents, a high degree of kinetic inertness is essential to prevent the release of potentially toxic free metal ions. nih.gov
Lanthanide complexes, often used in imaging, are a prime example where kinetic inertness is paramount. Studies on macrocyclic ligands show that enclosing the metal ion within a well-fitting cavity, where all donor arms are coordinated, leads to extreme kinetic inertness. nih.gov Complexes that are coordinatively saturated and have minimal ligand distortion tend to be significantly more inert. nih.gov
The decomposition of metal complexes can follow several pathways, including acid-assisted decomplexation. nih.gov For organometallic compounds, common decomposition routes include the migration of a substituent from the ligand to the metal (e.g., β-hydride elimination), intermolecular reductive elimination, and homolytic fission of the metal-carbon bond. slideshare.net While not all of these are directly applicable to all this compound complexes, they represent general pathways for the breakdown of metal-ligand bonds. The specific decomposition pathway is highly dependent on the metal, the ligand structure, and the surrounding environment. For instance, some dihydroquinoline sulfonamides have been observed to decompose under conditions intended to eliminate the methylsulfonyl group. nih.gov
| Property | Factors Influencing Property | Relevance to this compound Complexes |
| Kinetic Inertness | - 3D wrapping of the metal ion by the ligand. nih.gov- Coordination of all pendant arms. nih.gov- Minimized ligand distortion. nih.gov | Essential for preventing the release of metal ions in biological systems, thereby minimizing toxicity. |
| Decomposition Pathways | - Acid-assisted decomplexation. nih.gov- β-elimination, α-elimination. slideshare.net- Intermolecular reductive elimination. slideshare.net- Homolytic fission of metal-ligand bond. slideshare.net | Understanding these pathways is critical for designing stable complexes that can withstand physiological conditions. |
Biomedical Applications of Metal-Based this compound Complexes
The favorable stability and kinetic properties of metal complexes derived from this compound-based ligands have led to their exploration in various biomedical fields, particularly in diagnostic imaging and therapy.
Radiodiagnostics and Radiotherapy
In nuclear medicine, metal complexes are used as radiopharmaceuticals for both diagnostic imaging (e.g., SPECT and PET) and targeted radiotherapy. mdpi.com The choice of the radionuclide is determined by the desired application. For imaging, gamma emitters like technetium-99m (⁹⁹ᵐTc) or positron emitters like gallium-68 (B1239309) (⁶⁸Ga) are common. mdpi.com For therapy, alpha or beta-emitting radionuclides are used.
The role of the this compound-based ligand is to chelate the radioactive metal ion tightly, ensuring it is delivered to the target tissue and cleared from the body without releasing the radionuclide. The high kinetic inertness of these complexes is particularly important in radiopharmaceuticals, which are administered in very small molar amounts, as any dissociation can lead to non-specific radiation dose to healthy tissues. nih.gov The design of the ligand can also be modified to include targeting moieties that direct the complex to specific biological markers, such as receptors overexpressed on cancer cells.
Magnetic Resonance Imaging (MRI) Contrast Agents
MRI contrast agents are paramagnetic metal complexes that enhance the contrast of MR images by altering the relaxation times of water protons. nih.gov Gadolinium(III) (Gd³⁺) complexes are the most widely used, but concerns about gadolinium retention have spurred research into alternatives, including complexes of manganese(II) (Mn²⁺) and iron(III) (Fe³⁺). nih.govmdpi.com
This compound or related sulfonate groups can be incorporated into the ligand structure of MRI contrast agents. These groups can serve several purposes. Anionic sulfonate groups can improve the water solubility of the complex. mdpi.com Furthermore, the electronic properties of the sulfonamide group can modulate the relaxivity of the complex, which is a measure of its efficiency as a contrast agent. mdpi.com For example, sulfonated gadolinium complexes have been designed to act as blood-pool agents by promoting binding to human serum albumin, thereby prolonging their circulation time. nih.gov The design of these ligands aims to create a stable complex that allows for efficient water exchange with the metal center, a key factor in T1 contrast agents, while preventing the release of the free metal ion. mdpi.comchimia.ch
| MRI Agent Type | Metal Ion | Role of Sulfonamide/Sulfonate Group | Example Application |
| Extracellular Fluid Agent | Fe(III) | Enhances solubility and influences pharmacokinetic clearance rates. mdpi.com | General tissue contrast enhancement. |
| Blood Pool Agent | Gd(III) | Promotes binding to serum albumin to increase plasma half-life. nih.gov | Magnetic Resonance Angiography (MRA). nih.gov |
Molecular Imaging Approaches
Molecular imaging aims to visualize and quantify biological processes at the cellular and molecular level in living organisms. chimia.chresearchgate.net This approach offers the potential for earlier disease detection and more personalized medicine. chimia.ch Metal-based this compound complexes can be designed as molecular probes for various imaging modalities, including MRI, PET, and SPECT. mdpi.com
These probes are often "smart" or "responsive," meaning their imaging signal changes in response to a specific biological stimulus, such as pH, enzyme activity, or the presence of a particular ion. chimia.ch For example, an MRI contrast agent can be designed where the access of water to the paramagnetic metal center is initially blocked. meade-chemistry-northwestern.com Upon interaction with a specific enzyme, a part of the ligand is cleaved, allowing water to coordinate and "turning on" the MRI signal. meade-chemistry-northwestern.com
The development of these agents requires a deep understanding of the coordination chemistry to ensure that the complex is stable and that the response mechanism is specific and efficient. Advanced imaging technologies that can track both the carrier (the complex) and its cargo (e.g., a therapeutic drug) are crucial for understanding the biodistribution and mechanism of action of these complex medicines. nih.gov The versatility of the this compound scaffold allows for its incorporation into these sophisticated molecular imaging agents, contributing to the advancement of diagnostic and therapeutic strategies. nih.gov
Viii. Advanced Analytical Methodologies for Methanesulfonamide
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of methanesulfonamide, enabling its separation from impurities, degradation products, and matrix components. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are the primary techniques employed, each with specific applications and advantages.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. nih.gov Its application to this compound and its derivatives, such as zonisamide, is well-established, offering high resolution, sensitivity, and precision. The versatility of HPLC allows for various modes of separation, with reversed-phase chromatography being the most common for sulfonamide analysis.
Gradient reverse-phase HPLC is a powerful technique for separating compounds with a wide range of polarities, which is often the case in the analysis of pharmaceutical ingredients and their potential impurities or degradation products. sigmaaldrich.com This method utilizes a stationary phase that is nonpolar (e.g., C8 or C18) and a mobile phase that starts with a higher polarity and gradually becomes less polar through the programmed mixing of solvents. sigmaaldrich.com
A Diode-Array Detector (DAD) enhances the analytical capabilities by acquiring spectra across a range of wavelengths simultaneously for each point in the chromatogram. copernicus.org This provides not only quantitative data but also qualitative information, aiding in peak identification and purity assessment. For sulfonamides, detection is often performed in the UV region. karatekin.edu.tr
A developed gradient reversed-phase HPLC method for the analysis of related substances in zonisamide (1,2-benzisoxazole-3-methanesulfonamide) employed a C8 column. researchgate.net The separation was achieved using a gradient mixture of an aqueous potassium dihydrogen phosphate buffer with acetonitrile (B52724) and methanol. researchgate.net The use of a gradient allows for the effective elution of both more polar and less polar compounds within a single analytical run. sigmaaldrich.com
Table 1: Illustrative Gradient Conditions for Zonisamide Analysis
| Time (minutes) | Mobile Phase A (%) (Aqueous Buffer:Acetonitrile:Methanol) | Mobile Phase B (%) (Aqueous Buffer:Acetonitrile:Methanol) |
| 0 | 100 | 0 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 26 | 100 | 0 |
| 35 | 100 | 0 |
This is a representative gradient profile and specific conditions may vary based on the exact analytes and column used.
Stability-indicating analytical methods are crucial in the pharmaceutical industry to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products. usda.gov For zonisamide, a derivative of this compound, several stability-indicating RP-HPLC methods have been developed and validated. usda.govusda.gov
These methods typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. usda.gov The developed HPLC method must then be able to separate the intact drug from these degradation products, demonstrating specificity.
One such method for zonisamide utilized a C18 column with an isocratic mobile phase composed of a mixture of 0.1% (v/v) ortho-phosphoric acid and methanol (30:70 v/v). usda.gov Detection was monitored at a wavelength of 285 nm, and the retention time for zonisamide was found to be 3.5 minutes. usda.gov The method was validated according to International Conference on Harmonisation (ICH) guidelines and was shown to be linear, precise, accurate, and specific. usda.gov Stress studies revealed that zonisamide was unstable in acidic conditions, with a degradation peak eluting earlier than the parent drug. usda.gov
Table 2: Summary of a Validated Stability-Indicating HPLC Method for Zonisamide
| Parameter | Condition/Result |
| Chromatographic Column | Enable ODS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Ortho-phosphoric acid : Methanol (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm |
| Retention Time | 3.5 minutes |
| Linearity Range | 10-70 µg/mL (r² > 0.9999) |
Thin-Layer Chromatography (TLC) Densitometry
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the separation and identification of substances. When coupled with a densitometer, TLC can also be used for quantitative analysis. This technique, known as TLC-densitometry or High-Performance Thin-Layer Chromatography (HPTLC), involves scanning the separated spots on the TLC plate with a light beam and measuring the absorbance or fluorescence. nih.gov
For the analysis of sulfonamides, TLC-densitometry provides a viable screening method. usda.govusda.gov The separation is typically carried out on silica gel plates. usda.gov After development, the plate is visualized, often by dipping it in a solution of a visualizing agent like fluorescamine, followed by detection under UV light. usda.gov The intensity of the resulting spots is then measured by a scanning densitometer. usda.gov
A method for the determination and confirmation of various sulfonamides in tissue utilizes thin-layer chromatography with fluorometric scanning densitometry for quantification. usda.gov The separation of the drug extracts is performed on a silica gel plate, and visualization is achieved with fluorescamine solution under UV light. usda.gov
Table 3: Typical Parameters for TLC-Densitometric Analysis of Sulfonamides
| Parameter | Description |
| Stationary Phase | Silica gel TLC plates |
| Mobile Phase | A mixture of solvents such as Chloroform:tert-butanol (80:20 v/v) |
| Visualization | Dipping in fluorescamine solution |
| Detection | UV light |
| Quantification | Fluorometric scanning densitometry |
Gas Chromatography (GC) and Derivatization Methods
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. researchgate.net However, many pharmaceutical compounds, including this compound and other sulfonamides, are polar and have low volatility, making them unsuitable for direct GC analysis. nih.gov Therefore, a derivatization step is often necessary to convert these compounds into more volatile and thermally stable derivatives. researchgate.netsigmaaldrich.com
Derivatization involves a chemical reaction to modify a functional group of the analyte. researchgate.net For compounds containing active hydrogens, such as in the amide group of this compound, common derivatization reactions include silylation, acylation, or alkylation. gcms.cz For example, N1-methylated derivatives of sulfonamides have been successfully analyzed by capillary gas chromatography. nih.gov
The choice of derivatizing reagent is critical and depends on the functional groups present in the molecule. gcms.cz Once derivatized, the sample can be injected into the GC system, where it is vaporized and separated on a capillary column. Detection can be achieved using various detectors, with flame ionization detection (FID) and mass spectrometry (MS) being common choices. researchgate.netresearchgate.net GC-MS is particularly powerful as it provides both chromatographic separation and mass spectral data for structural confirmation. researchgate.net
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound. The primary spectroscopic techniques used include Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. wisc.edu
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. wisc.edu In a study of a synthesized derivative of this compound, Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) was used for characterization, showing a molecular ion peak (M+) at m/z 216. karatekin.edu.tr
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. wisc.edu The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the sulfonamide group, S=O stretches, and C-H stretches of the methyl group.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. wisc.edu ¹H NMR would show the chemical shift, integration, and multiplicity of the protons in the methyl and amine groups, while ¹³C NMR would provide information about the carbon atoms in the molecule.
A comprehensive spectroscopic analysis combining these techniques allows for the unambiguous confirmation of the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of its straightforward molecular structure. The methyl (CH₃) protons are chemically equivalent and therefore give rise to a single resonance signal. The protons of the amide (NH₂) group also produce a distinct signal. The chemical shifts are influenced by the solvent used for the analysis.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum of this compound is also simple, showing a single resonance for the methyl carbon. The position of this signal is characteristic of a carbon atom attached to a sulfonyl group.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |
| ¹H (CH₃) | ~2.9 - 3.0 | Singlet |
| ¹H (NH₂) | Variable (typically broad) | Singlet |
| ¹³C (CH₃) | ~40 - 42 | Singlet |
| Note: Chemical shifts can vary slightly depending on the solvent and concentration. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent bonds.
The key functional groups in this compound, the sulfonamide (SO₂NH₂) and the methyl (CH₃) group, give rise to distinct vibrational frequencies. The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group are particularly prominent. The N-H stretching of the amide group and the C-H stretching of the methyl group are also readily identifiable.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H | Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium - Strong |
| C-H | Asymmetric & Symmetric Stretch | 3000 - 2850 | Medium |
| S=O | Asymmetric Stretch | 1350 - 1300 | Strong |
| S=O | Symmetric Stretch | 1180 - 1160 | Strong |
| S-N | Stretch | 950 - 900 | Medium |
| C-S | Stretch | 800 - 700 | Medium |
| Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film). |
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides valuable information about the molecular weight and structure of a compound. When coupled with separation techniques like liquid chromatography (LC), its capabilities are significantly enhanced.
LC-MS and MS/MS for Structure Elucidation
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, which is polar and non-volatile, LC-MS is an ideal analytical method.
In a typical LC-MS analysis of this compound, the compound is first separated from other components in a mixture by an LC column. The eluent from the column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for sulfonamides as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing clear molecular weight information.
Tandem mass spectrometry (MS/MS) further enhances structural elucidation by inducing fragmentation of the selected precursor ion. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, collision-induced dissociation (CID) of the protonated molecule would likely lead to the loss of small neutral molecules such as SO₂ or NH₃, and cleavage of the C-S and S-N bonds. Analysis of these fragmentation patterns is crucial for confirming the identity of this compound in complex samples.
Green Analytical Chemistry Approaches
Green analytical chemistry focuses on developing and utilizing analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances and minimizing waste generation. These principles are increasingly being applied to the analysis of sulfonamides.
Use of Green Solvents (e.g., Ethanol, Water, Deep Eutectic Solvents)
A key aspect of green analytical chemistry is the replacement of toxic organic solvents with greener alternatives. shimadzu.com For the analysis of sulfonamides, including this compound, there has been a significant move towards using environmentally benign solvents.
Ethanol and Water: These are excellent green solvents for liquid chromatography. shimadzu.com They are non-toxic, readily available, and biodegradable. Reversed-phase HPLC methods utilizing ethanol and water as the mobile phase have been successfully developed for the analysis of sulfonamides. shimadzu.com
Deep Eutectic Solvents (DES): These are a class of solvents formed by mixing a hydrogen bond donor and a hydrogen bond acceptor. They are often biodegradable, have low toxicity, and can be prepared from inexpensive and renewable resources. DES have shown potential as extraction solvents for sulfonamides from various matrices, offering an eco-friendly alternative to traditional organic solvents.
By adopting these green solvents, the environmental impact of the analytical procedures for this compound can be significantly reduced without compromising the quality and reliability of the results.
Energy-Efficient Techniques (Microwave, Ultrasound, Photo-induced)
Conventional extraction methods often require significant time and large volumes of organic solvents. Energy-efficient techniques such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and photo-induced methods offer greener and more rapid alternatives for the analysis of sulfonamides like this compound.
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction utilizes microwave energy to heat the solvent and sample matrix, accelerating the extraction of analytes. The focused heating mechanism allows for a significant reduction in extraction time and solvent consumption compared to traditional methods. cdnsciencepub.com A rapid and eco-friendly MAE method was developed for extracting sulfonamides from chicken meat, requiring only 10 minutes for sample preparation and using a minimal volume of organic solvent (200 μL). nih.gov The optimization of MAE for sulfonamides in environmental solids identified methanol as the optimal solvent with an extraction time of 45 minutes at 110 °C to ensure high sensitivity for a range of sulfonamide antibiotics. cdnsciencepub.com Another green approach combined MAE with liquid-liquid microextraction using an ionic liquid, which melted upon microwave irradiation (90 seconds) to extract sulfonamides from water samples. nih.gov
| Technique | Matrix | Key Parameters | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Chicken Meat | Solvent: HCl (pH=5); Time: 10 min | Rapid, low solvent volume (200 µL) | nih.gov |
| Microwave-Assisted Extraction (MAE) | Sediments and Soils | Solvent: Methanol; Time: 45 min; Temp: 110 °C | Optimized for high sensitivity across multiple sulfonamides | cdnsciencepub.com |
| Microwave-Assisted Liquid-Liquid Microextraction | Environmental Water | Solvent: Ionic Liquid; Irradiation Time: 90 s | Green method, rapid extraction | nih.gov |
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing mass transfer and accelerating the extraction process. biotech-asia.org UAE has been effectively combined with other techniques, such as dispersive liquid-liquid microextraction (UA-DLLME), for the simultaneous extraction of multiple sulfonamides from environmental water and seafood samples. mdpi.comnih.gov The efficiency of UAE can be influenced by several factors, including ultrasonic power, temperature, and time. biotech-asia.orgnih.gov For instance, in the analysis of sulfonamides in honey, optimal recoveries were achieved with ultrasonication at 100% amplitude for 5 minutes at 45°C, while prolonged ultrasonication or different temperatures could lead to analyte degradation or incomplete extraction. biotech-asia.org
| Technique | Matrix | Key Parameters Optimized | Findings | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) | Water and Seafood | Extractant type & volume, dispersant type & volume, pH, salt concentration | Achieved high recoveries (80.0–116.0%) and low detection limits. | mdpi.comnih.gov |
| Ultrasound-Assisted Extraction (UAE) | Honey | Amplitude, temperature, time | Optimal conditions: 100% amplitude, 5 min, 45°C. Higher temperatures and longer times could degrade analytes. | biotech-asia.org |
| Ultrasound/Microwave-Assisted Extraction (UMAE) | Manure | Irradiation power, temperature, time, solvent | Combined extraction and cleanup into one step, achieving recoveries of 71-118%. | nih.gov |
Photo-induced Techniques
Photo-induced degradation involves using light energy, often in the form of UV irradiation, to break down chemical compounds. While primarily a degradation technique, it is crucial for studying the stability of photosensitive compounds like this compound and for developing advanced oxidation processes for their removal from wastewater. The photodegradation of sulfonamides typically follows first-order kinetics. tandfonline.com The rate of degradation can be significantly influenced by factors such as pH, the presence of oxygen, and the addition of photosensitizers or catalysts like titanium dioxide (TiO₂) or persulfate. tandfonline.commdpi.commdpi.com For example, the degradation of sulfamethoxazole was found to be faster in the absence of oxygen, while sulfathiazole experienced its fastest degradation at a pH of 8-9. tandfonline.com Combining UV irradiation with persulfate can enhance the degradation process, achieving over 96% removal of sulfathiazole within 60 minutes. mdpi.com
Experimental Design for Method Optimization
The development of robust and reliable analytical methods requires the careful optimization of multiple experimental parameters. Experimental Design, or Design of Experiments (DoE), is a systematic and efficient approach that allows for the simultaneous evaluation of several factors, minimizing the number of required experiments while maximizing the amount of information obtained. molnar-institute.com
Chemometric approaches are integral to optimizing complex processes like HPLC separations. molnar-institute.com The process typically begins with screening designs , such as Plackett-Burman or fractional factorial designs, to identify the most significant factors from a larger set of variables. molnar-institute.com Once the critical factors are identified, response surface designs (e.g., central composite design, Box-Behnken design) are employed to find the optimal settings for these factors to achieve the best analytical performance (e.g., resolution, sensitivity, peak shape). molnar-institute.com
For the analysis of sulfonamides, DoE can be applied to optimize:
Chromatographic Conditions: Mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration), column temperature, and flow rate. oup.comwu.ac.th
Extraction Parameters: Solvent type and volume, pH, extraction time, temperature, and ultrasonic or microwave power. nih.govnih.gov
Mass Spectrometry Parameters: Ionization source settings, collision energy, and other parameters affecting sensitivity and fragmentation. researchgate.net
| Design Type | Primary Objective | Common Examples | Application in this compound Analysis |
|---|---|---|---|
| Screening Designs | Identify the most influential factors from a large number of variables. | Fractional Factorial, Plackett-Burman | Initial screening of HPLC mobile phase components or extraction solvent compositions. |
| Response Surface Designs (Optimization) | Determine the optimal settings of significant factors to maximize a response. | Central Composite, Box-Behnken | Fine-tuning HPLC conditions for optimal separation of this compound from its impurities. |
Impurity Profiling and Characterization in Drug Substances
Impurity profiling is the identification, characterization, and quantification of impurities present in an active pharmaceutical ingredient (API) or drug product. nih.govajprd.com For a drug substance like this compound, impurities can originate from various sources, including the manufacturing process (e.g., starting materials, intermediates, reagents, by-products), degradation of the API, or interactions with packaging materials. nih.govbiomedres.us The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final drug product. biomedres.usnih.gov
Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines on the reporting, identification, and qualification of impurities. nih.gov The process of impurity profiling involves:
Detection: Using high-resolution analytical techniques to detect all potential impurities.
Isolation: Separating impurities from the main compound for individual analysis.
Characterization: Elucidating the chemical structure of the impurities.
Hyphenated analytical techniques are the cornerstone of modern impurity profiling. semanticscholar.org Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-Nuclear Magnetic Resonance (NMR) provide the high sensitivity and specificity required to separate and identify unknown structures at low concentrations. nih.gov
| Source of Impurity | Type of Impurity | Key Analytical Techniques for Characterization |
|---|---|---|
| Synthesis Process | Starting Materials, Intermediates, Reagents, By-products | LC-MS, GC-MS, HPLC-UV/PDA |
| Degradation | Hydrolytic, Oxidative, Photolytic Products | LC-MS/MS, Forced Degradation Studies |
| Inactive Ingredients | Excipient-related impurities | HPLC, Spectroscopy (IR, NMR) |
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Sample Preparation
Effective sample preparation is a critical step prior to instrumental analysis, aimed at removing interfering matrix components and concentrating the target analyte, such as this compound. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most widely used techniques for this purpose. nih.gov
Solid-Phase Extraction (SPE)
SPE is a versatile and widely adopted technique that separates components of a mixture based on their physical and chemical properties as they interact with a solid sorbent. mdpi.com The basic procedure involves passing a liquid sample through a cartridge containing the sorbent, which retains the analyte or the impurities. The analyte is then eluted with a small volume of an appropriate solvent. SPE offers advantages over LLE, including higher enrichment factors, reduced solvent consumption, and the potential for automation. mdpi.comnih.gov
Different types of sorbents are used depending on the analyte and matrix. For sulfonamides, common choices include reversed-phase sorbents like C18, polymer-based sorbents, and ion-exchange cartridges. nih.govoup.com Variations of the technique include dispersive SPE (d-SPE), often used in QuEChERS methods, and matrix solid-phase dispersion (MSPD), which is suitable for solid and semi-solid samples. mdpi.comoup.com
Liquid-Liquid Extraction (LLE)
LLE is a classic separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov The efficiency of LLE for sulfonamides can be manipulated by adjusting the pH of the aqueous phase, which alters the ionization state and thus the solubility of the target compound. nih.gov Although effective, traditional LLE can be time-consuming and require large volumes of organic solvents.
To address these limitations, modern microextraction techniques have been developed. Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution with a large surface area that facilitates rapid analyte transfer. mdpi.comnih.govnih.gov
| Technique | Principle | Advantages | Common Application for Sulfonamides |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid phase. | High selectivity, low solvent use, automation-friendly. mdpi.comnih.gov | Cleaning up environmental water, food, and biological samples prior to HPLC or LC-MS analysis. nih.govoup.com |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Simple, effective for separating compounds from interfering degradants. nih.gov | Isolating sulfonamides from their degradation products by controlling pH. nih.gov |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into a fine emulsion of extraction solvent. | Very fast, requires minimal solvent, high enrichment factor. mdpi.comnih.gov | Preconcentration of trace sulfonamides from water samples. nih.gov |
Ix. Future Directions and Emerging Research Areas
Novel Synthetic Routes and Sustainable Chemistry for Methanesulfonamide
The synthesis of this compound and its derivatives is undergoing a green revolution, with a strong focus on developing environmentally benign and efficient methods. Traditional synthetic routes often rely on harsh reagents and volatile organic compounds. nih.govmdpi.com Current research is geared towards the adoption of sustainable practices.
Key developments in this area include:
Green Solvents: Researchers are exploring the use of water, ethanol, glycerol, and deep eutectic solvents (DESs) as reaction media, significantly reducing the environmental footprint of sulfonamide synthesis. mdpi.comnano.gov A metal-free, one-pot, two-step synthesis of sulfonamides has been developed in a mixture of methanol and water. researchgate.net
Alternative Reagents: Efforts are being made to replace toxic and highly reactive sulfur-containing sources like sulfonyl chlorides with more stable and safer alternatives such as sodium sulfinate. researchgate.net
Catalytic Systems: The use of copper-catalyzed processes in deep eutectic solvents presents a novel and sustainable approach, avoiding the use of volatile organic compounds entirely. nih.gov
Atom Economy: New synthetic strategies aim to maximize the incorporation of all starting materials into the final product, minimizing waste. An example is the methanesulfonic anhydride-promoted synthesis of thioesters, which generates water as the only by-product. mdpi.com
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Sulfonamides
| Feature | Traditional Synthesis | Sustainable Synthesis |
|---|---|---|
| Solvents | Dichloromethane (B109758), DMF, DMSO researchgate.net | Water, Ethanol, Glycerol, Deep Eutectic Solvents mdpi.comnano.gov |
| Sulfur Source | Sulfonyl chlorides researchgate.net | Sodium sulfinates researchgate.net |
| Catalysts | Often requires metal catalysts | Metal-free or copper-catalyzed systems nih.govresearchgate.net |
| By-products | Often toxic and difficult to remove | Benign by-products like water mdpi.com |
| Workup | Complex purification steps | Simple filtration or extraction nano.govresearchgate.net |
Deeper Mechanistic Understanding of this compound Reactivity
A thorough understanding of the reaction mechanisms of this compound is crucial for its application in various fields, from atmospheric chemistry to organic synthesis. Recent studies have shed light on its reactivity, providing valuable insights for future research.
A significant area of investigation is the atmospheric oxidation of this compound initiated by hydroxyl (OH) radicals. nih.gov Kinetic and mechanistic studies have revealed that the reaction proceeds primarily through the abstraction of a hydrogen atom from the -NH2 group, leading to the formation of an N-centered radical. nih.gov This is contrary to previous assumptions that abstraction from the -CH3 group would dominate. The subsequent reactions of this radical with atmospheric oxygen lead to the formation of various products, including sulfur dioxide, carbon monoxide, carbon dioxide, and nitric acid. nih.gov
In the realm of organic synthesis, this compound has been identified as a bifunctional molecule that can act as both a cosolvent and a general acid catalyst in certain reactions, such as the Sharpless asymmetric dihydroxylation. mdpi.comatlasofscience.org Its role depends on the substrate, accelerating reactions by aiding in the transfer of hydroxide (B78521) ions or by protonating intermediate osmate esters. mdpi.comatlasofscience.org
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry is becoming an indispensable tool for elucidating the structure-function relationships of this compound and its derivatives. Theoretical studies provide insights that are often difficult to obtain through experimental methods alone.
Quantum calculations combined with chemical kinetic modeling have been instrumental in revising the understanding of the atmospheric degradation mechanism of this compound. nih.gov These models have helped to determine the major reaction pathways and calculate reaction rate coefficients that are in good agreement with experimental values. nih.gov
In drug discovery, quantitative structure-activity relationship (QSAR) and quantitative structure-retention relationship (QSRR) modeling are being used to understand the lipophilicity and anticancer activity of sulfonamide derivatives. researchgate.net These computational approaches allow for the prediction of biological activity before synthesis, saving time and resources. researchgate.net Furthermore, computational studies are employed to predict the binding affinity and mode of interaction of this compound-containing ligands with protein targets, aiding in the rational design of new drugs. nih.gov
Exploration of New Therapeutic Applications for this compound Derivatives
The sulfonamide functional group is a well-established pharmacophore, and researchers are continuously exploring new therapeutic applications for this compound derivatives. The versatility of the this compound moiety allows for its incorporation into a wide range of molecular scaffolds to modulate biological activity.
Recent research has focused on the development of novel this compound derivatives with potential applications as:
Anti-inflammatory agents: N-acylhydrazone derivatives containing the 6-methanesulfonamide-3,4-methylenedioxyphenyl subunit have shown promising in vivo anti-inflammatory and anti-hyperalgesic activity. nih.gov
Anticancer agents: Tertiary dihydroquinoline sulfonamides derived from this compound have been synthesized and are being investigated for their anti-cancer properties. rsc.org Coumarin sulfonamide derivatives have also demonstrated therapeutic potential against various cancer cell lines. arkema.com
Central Nervous System (CNS) disorder treatments: A series of sulfonamides capable of binding to the 5-HT6 receptor are being explored for the treatment of conditions such as anxiety, depression, and Alzheimer's disease. cymitquimica.com
Integration of this compound into Advanced Materials and Nanotechnology
While direct integration of the this compound molecule into the bulk structure of advanced materials is not yet a major focus, its functional group is being recognized for its potential in the surface functionalization of nanomaterials and the synthesis of specialized polymers. The sulfonamide and related sulfonate groups offer unique properties that can be harnessed in materials science.
Emerging research in this area includes:
Functionalized Nanoparticles for Drug Delivery: The sulfonamide group can be used to functionalize nanoparticles, creating nanocarriers for targeted drug delivery. mdpi.com This functionalization can improve the stability and biocompatibility of nanoparticles and allow for the attachment of therapeutic agents. nih.gov
Polymer Electrolyte Membranes: Methanesulfonate (B1217627), a related ionic form, has been used in the synthesis of protic ionic liquids which are then incorporated into polybenzimidazole (PBI) composite membranes for potential use in high-temperature proton-exchange membrane fuel cells (PEMFCs). nih.gov
Metal-Organic Frameworks (MOFs): Sulfonate groups are being incorporated into the organic linkers of MOFs to enhance properties such as proton conductivity. nih.govnih.govnih.gov While not directly using this compound, this demonstrates the value of the sulfonate functional group, which can be derived from it, in creating advanced porous materials.
The primary role of this compound in this context is as a versatile building block, providing the methanesulfonyl moiety for the synthesis of more complex molecules that can be integrated into or onto materials. chemscene.com
Development of Miniaturized and Automated Analytical Platforms
The need for rapid, sensitive, and on-site detection of sulfonamides, including this compound, in various matrices has driven the development of miniaturized and automated analytical platforms. These modern analytical methods offer significant advantages over traditional techniques, including reduced sample and reagent consumption, higher throughput, and portability. nih.gov
Current trends in this field include:
Miniaturized Sample Preparation: Techniques like miniaturized solid-phase extraction (micro-SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being adapted for the analysis of sulfonamides in complex samples like water and baby food.
Microfluidic Devices: These "lab-on-a-chip" systems integrate multiple analytical steps, such as sample preparation, separation, and detection, into a single device, enabling automated and high-throughput analysis. chemscene.com
Nanotechnology-based Sensors: Nanomaterials like nanoparticles and nanotubes are being incorporated into sensor platforms to enhance sensitivity and selectivity for sulfonamide detection. chemscene.com
Advanced Detection Techniques: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) remains a powerful tool for the sensitive and selective quantification of this compound. Additionally, novel ion trap scan modes in miniature mass spectrometers are being developed for on-site detection of sulfonamides.
Table 2: Emerging Miniaturized Analytical Platforms for Sulfonamide Detection
| Platform | Principle | Advantages |
|---|---|---|
| Micro-Solid Phase Extraction (micro-SPE) | Adsorption of analytes onto a solid sorbent followed by elution. | Reduced solvent consumption, parallel sample processing. |
| Microfluidic Devices | Manipulation of small fluid volumes in microchannels. chemscene.com | Rapid analysis, low reagent consumption, automation. chemscene.com |
| Nanotechnology-based Sensors | Utilization of the unique properties of nanomaterials for detection. chemscene.com | High sensitivity, rapid response times, portability. chemscene.com |
| Miniature Mass Spectrometry | Compact mass analyzers for on-site analysis. | In-situ measurements with minimal sample preparation. |
Q & A
Q. What are the standard methodologies for synthesizing Methanesulfonamide derivatives in medicinal chemistry?
this compound derivatives are typically synthesized via nucleophilic substitution reactions between methanesulfonyl chloride and amines under controlled conditions. Key steps include:
- Reagent selection : Use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Purification : Column chromatography or recrystallization to isolate products, validated via ¹H-NMR and ¹³C-NMR for structural confirmation .
- Yield optimization : Variables like reaction time, temperature, and stoichiometric ratios are systematically tested (e.g., 1:1.2 molar ratio of amine to methanesulfonyl chloride) .
Q. How are this compound derivatives characterized for purity and structural integrity?
Analytical workflows include:
- Chromatography : HPLC-MS/MS for quantifying purity and detecting byproducts (e.g., retention time tR = 8.2 min for this compound derivatives) .
- Spectroscopy : ¹H-NMR to confirm sulfonamide bond formation (e.g., δ 3.1 ppm for CH3SO2 group) and FT-IR for functional group analysis (e.g., S=O stretching at 1150–1300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in pharmacological studies of this compound-based enzyme inhibitors?
Contradictions often arise from differences in:
- Biological models : Cell lines vs. in vivo systems (e.g., COX-2 inhibition efficacy varies between human oral squamous cell carcinoma cells and murine models) .
- Dose-response relationships : Use nonlinear regression models (e.g., Hill equation) to quantify IC50 values, accounting for assay-specific variability .
- Meta-analysis : Combine datasets from multiple studies using PRISMA guidelines to identify confounding variables (e.g., solvent effects on compound solubility) .
Q. What experimental design principles apply to optimizing this compound derivatization for targeted drug delivery?
Key considerations include:
- Structure-activity relationship (SAR) : Systematic modification of substituents (e.g., bicyclic frameworks in (1R)-7,7-Dimethyl derivatives) to enhance bioavailability .
- Kinetic studies : Time-resolved assays to evaluate binding affinity (e.g., surface plasmon resonance for enzyme-substrate interactions) .
- Ethical rigor : Adherence to protocols for human subject research, including informed consent and IRB approval for preclinical-to-clinical transitions .
Q. How should researchers address challenges in synthesizing enantiomerically pure this compound derivatives?
Strategies involve:
- Chiral catalysts : Use of palladium-based catalysts for asymmetric synthesis, monitored via chiral HPLC (e.g., Chiralpak AD-H column) .
- Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities (e.g., confirming R configuration in bicyclic derivatives) .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity of this compound compounds?
- ANOVA with post-hoc tests : Compare means across dose groups (e.g., LD50 determination in rodent models) .
- Probit analysis : Model mortality rates at varying concentrations, validated via bootstrapping .
- Reporting standards : Include confidence intervals and effect sizes to enhance reproducibility .
Q. How can systematic reviews improve the interpretation of conflicting data on this compound’s environmental impact?
- Scoping studies : Map existing literature to identify knowledge gaps (e.g., biodegradation pathways in aquatic systems) .
- Risk-of-bias assessment : Use tools like ROBINS-I to evaluate methodological flaws in primary studies .
Data Presentation and Ethics
Q. What are best practices for presenting NMR and MS data in this compound research publications?
- Raw data inclusion : Provide supplementary files with full spectral traces (e.g., .dx or .jdx formats) .
- Annotation : Label peaks with δ values and coupling constants in NMR spectra .
- Reproducibility : Document spectrometer parameters (e.g., 400 MHz for ¹H-NMR) and ionization modes in MS (e.g., ESI+) .
Q. How should researchers address ethical considerations in studies involving this compound derivatives?
- Safety protocols : Use PPE (e.g., JIS T 8147-certified goggles) when handling methanesulfonyl chloride precursors .
- Animal welfare : Follow ARRIVE guidelines for reporting in vivo experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
